Product packaging for Emapticap pegol(Cat. No.:CAS No. 1390631-57-8)

Emapticap pegol

Cat. No.: B608548
CAS No.: 1390631-57-8
M. Wt: 472.5 g/mol
InChI Key: QJAGBAPUFWBVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lexaptepid pegol (also known as NOX-H94) is a pegylated, structured mirror-image oligoribonucleotide (L-RNA), known as a Spiegelmer®. It functions as a potent inhibitor of hepcidin, a key regulatory hormone of systemic iron homeostasis. By binding to human hepcidin with high affinity (K D = 0.65 ± 0.06 nmol·L −1 ), lexaptepid pegol neutralizes its biological activity. This inactivation prevents hepcidin from binding to the iron exporter ferroportin, thereby allowing for the continued mobilization of iron from cellular stores into the plasma. This mechanism is highly relevant for researching functional iron deficiencies, particularly Anemia of Chronic Disease (ACD), where inflammation leads to elevated hepcidin levels. In clinical studies, treatment with lexaptepid pegol resulted in a dose-dependent increase in serum iron and transferrin saturation, confirming its pharmacodynamic effect. Its pharmacokinetic profile has been characterized after both intravenous and subcutaneous administration. While the development of lexaptepid pegol as a therapeutic agent has been discontinued, it remains a valuable and well-characterized tool compound for in vitro and in vivo research into iron metabolism and hepcidin-related pathways. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N2O10P B608548 Emapticap pegol CAS No. 1390631-57-8

Properties

CAS No.

1390631-57-8

Molecular Formula

C18H37N2O10P

Molecular Weight

472.5 g/mol

IUPAC Name

6-[[2-[[2-(2-methoxyethoxy)acetyl]-[2-(2-methoxyethoxy)ethyl]amino]acetyl]amino]hexyl dihydrogen phosphate

InChI

InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25)

InChI Key

QJAGBAPUFWBVSD-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lexaptepid pegol; 

Origin of Product

United States

Foundational & Exploratory

Emapticap Pegol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has been investigated for its potential in treating diabetic nephropathy. It is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers, that specifically binds to and neutralizes C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, this compound aims to disrupt the inflammatory cascade that contributes to the pathogenesis of diabetic kidney disease. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from clinical and preclinical studies.

Core Mechanism of Action

This compound is a 40-nucleotide oligonucleotide aptamer conjugated to a 40 kDa polyethylene glycol (PEG) moiety.[3] This modification enhances its plasma stability and reduces renal clearance.[2] Its mirror-image configuration (L-aptamer) makes it resistant to degradation by endogenous nucleases.[2]

The primary pharmacological target of this compound is the pro-inflammatory chemokine CCL2.[1][3] CCL2 plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the progression of diabetic nephropathy.[1] By binding to CCL2 with high affinity and specificity, this compound prevents its interaction with its receptor, CCR2, on the surface of immune cells.[2][3] This blockade inhibits the downstream signaling pathways that lead to monocyte migration, infiltration into the kidney, and subsequent inflammation and fibrosis.[3]

Pharmacokinetics

Data on the pharmacokinetics of this compound has been gathered from Phase I and IIa clinical trials. While a complete pharmacokinetic profile with all parameters is not publicly available, key findings are summarized below.

Bioavailability and Half-Life

Following subcutaneous administration, this compound has a bioavailability of approximately 50%.[2] The terminal half-life in humans is reported to be around 50 hours.[2]

Steady-State Concentration

In a Phase IIa clinical trial involving patients with type 2 diabetes and albuminuria, twice-weekly subcutaneous administration of 0.5 mg/kg this compound resulted in steady-state plasma concentrations of 355 ± 105 nM after two weeks of treatment.

ParameterValueStudy PopulationReference
Bioavailability (Subcutaneous) ~50%Humans[2]
Terminal Half-Life ~50 hoursHumans[2]
Steady-State Plasma Concentration 355 ± 105 nMType 2 Diabetes with Albuminuria

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through its impact on biomarkers of inflammation and renal function in both preclinical and clinical settings.

Effects on Monocytes and CCR2

Treatment with this compound has been shown to reduce the number of circulating monocytes.[2] Furthermore, a reduction in the density of the CCL2 receptor, CCR2, on the surface of monocytes has been observed, indicating a modulation of the target pathway.[2]

Clinical Efficacy in Diabetic Nephropathy

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT01547897) evaluated the efficacy of this compound in patients with type 2 diabetes and albuminuria.

Outcome MeasureThis compound GroupPlacebo GroupP-valueReference
Change in Urinary Albumin/Creatinine Ratio (ACR) from Baseline to Week 12 -29%-16%< 0.05 (vs. baseline), 0.221 (vs. placebo)[2]
Change in HbA1c from Baseline to 4 Weeks Post-Treatment -0.35%+0.12%0.026

Note: The reduction in ACR with this compound became more pronounced after the cessation of treatment, with a maximum difference of 39% compared to placebo at week 20 in a post-hoc analysis (P=0.010).

Experimental Protocols

Phase IIa Clinical Trial (NCT01547897)

Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes and albuminuria.[1]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter international study.[1]

  • Participants: 75 patients with type 2 diabetes and albuminuria who were on a stable standard of care, including renin-angiotensin system (RAS) blockade.[1]

  • Intervention: Patients were randomized to receive either 0.5 mg/kg of this compound or placebo, administered subcutaneously twice weekly for 12 weeks.[2] This was followed by a 12-week observational period.[1]

  • Primary Efficacy Endpoint: Change in urinary albumin-to-creatinine ratio (ACR).

  • Key Secondary Endpoints: Change in glycated hemoglobin (HbA1c), safety, and tolerability.[2]

  • Statistical Analysis: The primary efficacy analysis was performed on a modified intent-to-treat population, excluding patients with major protocol violations. An analysis of covariance (ANCOVA) was used to compare the change in ACR between the treatment groups.

Experimental Workflow for the Phase IIa Clinical Trial

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_observation Observation Phase (12 Weeks) cluster_analysis Data Analysis Screening Patient Screening (T2D with Albuminuria on stable RAS blockade) Randomization Randomization (2:1) This compound : Placebo Screening->Randomization Dosing Subcutaneous Dosing (0.5 mg/kg twice weekly) Randomization->Dosing Monitoring1 ACR & HbA1c Monitoring Dosing->Monitoring1 Monitoring2 Follow-up ACR & HbA1c Monitoring Monitoring1->Monitoring2 EfficacyAnalysis Primary & Secondary Endpoint Analysis Monitoring2->EfficacyAnalysis SafetyAnalysis Safety & Tolerability Assessment Monitoring2->SafetyAnalysis

Caption: Workflow of the Phase IIa clinical trial of this compound.

Signaling Pathway

This compound exerts its therapeutic effect by interrupting the CCL2-CCR2 signaling axis, which is a key driver of inflammation and fibrosis in diabetic nephropathy.

CCL2-CCR2 Signaling Pathway and the Action of this compound

G cluster_stimulus Pathophysiological Stimuli cluster_kidney Kidney Cells cluster_effects Downstream Effects HighGlucose High Glucose MesangialCells Mesangial Cells HighGlucose->MesangialCells Podocytes Podocytes HighGlucose->Podocytes TubularEpithelialCells Tubular Epithelial Cells HighGlucose->TubularEpithelialCells Hypertension Hypertension Hypertension->MesangialCells Hypertension->Podocytes Hypertension->TubularEpithelialCells CCL2 CCL2 (MCP-1) Production MesangialCells->CCL2 Podocytes->CCL2 TubularEpithelialCells->CCL2 CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2->CCR2 Binds to Emapticap This compound Emapticap->Block Monocyte Monocyte/ Macrophage CCR2->Monocyte Activates Recruitment Recruitment & Infiltration Monocyte->Recruitment Inflammation Inflammation Recruitment->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis KidneyDamage Kidney Damage Fibrosis->KidneyDamage

Caption: this compound blocks the CCL2-CCR2 signaling pathway.

Conclusion

This compound has demonstrated a favorable pharmacokinetic profile with a long half-life suitable for infrequent dosing. Its mechanism of action, the targeted neutralization of CCL2, has shown promise in reducing key markers of disease progression in diabetic nephropathy. The pharmacodynamic effects observed in the Phase IIa trial, particularly the sustained reduction in albuminuria and improvement in glycemic control, suggest a potential disease-modifying effect. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in this patient population.

References

An In-Depth Technical Guide to the Structural Biology of Emapticap Pegol and CCL2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between Emapticap pegol (NOX-E36) and its target, the pro-inflammatory chemokine C-C motif ligand 2 (CCL2). This document details the high-affinity binding characteristics, mechanism of action, and the experimental methodologies used to elucidate these interactions, serving as a valuable resource for researchers in structural biology, immunology, and drug development.

Introduction to this compound and its Target, CCL2

This compound is a novel therapeutic agent that specifically targets and neutralizes the chemokine CCL2, a key mediator of inflammation. Structurally, this compound is a Spiegelmer, an L-enantiomeric RNA aptamer, which is a mirror-image oligonucleotide. This unique L-configuration confers significant resistance to nuclease degradation, enhancing its in vivo stability. The aptamer is also pegylated to improve its pharmacokinetic profile.

CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. By binding to its receptor, CCR2, on the surface of these immune cells, CCL2 initiates a signaling cascade that leads to chemotaxis, the directed migration of cells. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and fibrotic diseases. This compound is designed to bind to CCL2 with high affinity and specificity, thereby preventing its interaction with CCR2 and inhibiting the subsequent inflammatory cascade.

Quantitative Analysis of this compound-CCL2 Interaction

The interaction between this compound and CCL2 has been characterized by its high affinity and specificity. The following tables summarize the key quantitative data from biophysical and functional assays.

Table 1: Binding Affinity and Kinetics of this compound (NOX-E36) to Human CCL2
ParameterValueMethodReference
Dissociation Constant (Kd)~200 pMSurface Plasmon Resonance (SPR)[1]
Association Rate Constant (kon)Not ReportedSurface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff)Not ReportedSurface Plasmon Resonance (SPR)
Table 2: Functional Inhibition of CCL2 Activity by this compound (NOX-E36)
AssayIC50 ValueCell LineDescriptionReference
CCL2-mediated Chemotaxis~1 nMTHP-1 (human monocytic cell line)Inhibition of directional cell migration towards a CCL2 gradient.[2]

Structural Basis of the this compound-CCL2 Interaction

The high-resolution crystal structure of the this compound (NOX-E36) in complex with human CCL2 provides a detailed understanding of their molecular interaction. The structure was solved at a resolution of 2.05 Å.

The Spiegelmer folds into a complex three-dimensional structure that creates a specific binding pocket for CCL2. The interaction is characterized by extensive shape complementarity and a network of hydrogen bonds and van der Waals interactions. A significant portion of the CCL2 surface that is involved in binding to its natural receptor, CCR2, is occluded by the aptamer, providing a clear structural basis for its neutralizing activity. The L-RNA aptamer binds as a monomer to one molecule of the CCL2 dimer, which is considered the biologically active form of the chemokine.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-CCL2 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (Kd) and kinetic parameters (kon, koff) of this compound for CCL2.

Methodology:

  • Immobilization: Recombinant human CCL2 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). CCL2, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Remaining active sites are blocked with ethanolamine. A reference flow cell is prepared similarly but without the injection of CCL2 to allow for subtraction of bulk refractive index changes.

  • Binding Analysis: A series of concentrations of this compound, diluted in a suitable running buffer (e.g., HBS-EP+), are injected over the CCL2-immobilized and reference flow cells at a constant flow rate. The association of this compound to CCL2 is monitored in real-time as a change in the SPR signal (measured in response units, RU).

  • Dissociation Phase: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-CCL2 complex.

  • Regeneration: If necessary, the sensor surface is regenerated between cycles by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound aptamer.

  • Data Analysis: The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

THP-1 Cell Chemotaxis Assay

Objective: To determine the functional inhibitory activity of this compound on CCL2-induced cell migration.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup: A chemotaxis assay is performed using a multi-well chamber with a microporous membrane (e.g., a Transwell® plate with 5 µm pore size).

  • Chemoattractant Preparation: Recombinant human CCL2 is diluted in serum-free medium and placed in the lower chamber of the assay plate.

  • Inhibitor Treatment: THP-1 cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Migration: The pre-treated THP-1 cells are then seeded into the upper chamber of the Transwell plate. The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration towards the CCL2 gradient in the lower chamber.

  • Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye). The number of migrated cells is then quantified by microscopy and cell counting or by measuring the fluorescence/absorbance of the eluted dye.

  • Data Analysis: The number of migrated cells in the presence of different concentrations of this compound is normalized to the number of cells that migrated in the absence of the inhibitor (positive control) and the number of cells that migrated in the absence of CCL2 (negative control). The IC50 value, the concentration of this compound that inhibits 50% of the CCL2-induced cell migration, is then calculated from the resulting dose-response curve.

X-ray Crystallography of the this compound-CCL2 Complex

Objective: To determine the three-dimensional structure of the this compound-CCL2 complex.

Methodology:

  • Protein Expression and Purification: Recombinant human CCL2 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Aptamer Synthesis: The NOX-E36 L-RNA aptamer is chemically synthesized.

  • Complex Formation: The purified CCL2 and the NOX-E36 aptamer are mixed in a specific molar ratio (e.g., 1:1.2) and incubated to allow for complex formation. The complex is then purified by size-exclusion chromatography to separate it from any unbound components.

  • Crystallization: The purified complex is concentrated and subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperatures) via vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using the known structure of CCL2 as a search model. The model of the aptamer is then built into the electron density map. The final structure is refined to a high resolution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

CCL2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi Protein Activation CCR2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Actin_polym Actin Polymerization Ca_release->Actin_polym PKC->Actin_polym Chemotaxis Cell Migration (Chemotaxis) Actin_polym->Chemotaxis Emapticap This compound (NOX-E36) Emapticap->Inhibition

Caption: CCL2 signaling pathway leading to chemotaxis and its inhibition by this compound.

SPR_Workflow start Start immobilize Immobilize CCL2 on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject associate Monitor Association (SPR Signal Increase) inject->associate dissociate Inject Running Buffer Monitor Dissociation associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate regenerate->inject Next Concentration analyze Data Analysis (Calculate Kd, kon, koff) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare THP-1 Cells start->prepare_cells setup_transwell Add CCL2 to Lower Chamber start->setup_transwell pre_incubate Pre-incubate Cells with This compound prepare_cells->pre_incubate add_cells Add Cells to Upper Chamber pre_incubate->add_cells setup_transwell->add_cells incubate Incubate to Allow Migration add_cells->incubate stain_cells Fix and Stain Migrated Cells incubate->stain_cells quantify Quantify Migrated Cells stain_cells->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for the THP-1 cell chemotaxis inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the structural and functional interaction between this compound and its target, CCL2. The high-affinity binding, elucidated through biophysical techniques and visualized at the atomic level by X-ray crystallography, provides a solid foundation for understanding its potent inhibitory effect on CCL2-mediated chemotaxis. The provided experimental protocols offer a practical guide for researchers seeking to further investigate this and similar aptamer-protein interactions. The unique properties of Spiegelmers, such as their high stability and specificity, make them a promising class of therapeutics for a range of inflammatory and other diseases.

References

Emapticap Pegol (NOX-E36): A Technical Guide to Target Specificity and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has demonstrated potential in treating inflammatory diseases. This document provides a comprehensive technical overview of its target specificity, binding affinity, and mechanism of action. It is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields. This compound is a Spiegelmer®, a unique class of L-oligonucleotides that act as aptamers. Its primary therapeutic target is the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By binding with high affinity and specificity to CCL2, this compound effectively neutralizes its activity, thereby inhibiting the inflammatory cascade mediated by the CCL2/CCR2 axis. This guide synthesizes available preclinical and clinical data, details the experimental methodologies for assessing its biological activity, and presents its mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a 40-nucleotide L-RNA aptamer, a type of synthetic oligonucleotide.[1][2] Its structure as a Spiegelmer—a mirror-image oligonucleotide—confers significant resistance to nuclease degradation, enhancing its in vivo stability.[3][4] this compound is the human-specific variant, designated NOX-E36, while a mouse-specific version, mNOX-E36, has been utilized in preclinical studies.[2] The primary mechanism of action of this compound is the specific inhibition of the chemokine CCL2.[1][5]

Target Specificity

The exclusive molecular target of this compound is the C-C motif-ligand 2 (CCL2).[1][6][7] CCL2 is a potent chemoattractant for monocytes, memory T cells, and natural killer cells, playing a crucial role in the recruitment of these inflammatory cells to sites of tissue injury and inflammation.[1] this compound binds directly to CCL2, preventing its interaction with its cognate receptor, C-C chemokine receptor 2 (CCR2).[1][7] This targeted action has been demonstrated in various preclinical and clinical settings, showing a high degree of specificity for CCL2.

Binding Affinity

While the precise dissociation constant (Kd) for the binding of this compound to human CCL2 is not publicly available in the reviewed literature, it is consistently described as binding with "high affinity and specificity."[1][8][9] Preclinical studies with the murine-specific equivalent, mNOX-E36, have shown that it inhibits the biological functions of murine CCL2 at low nanomolar concentrations.[10] Functional assays demonstrate that as little as 1 nM of NOX-E36 can significantly inhibit CCL2-mediated migration of the human monocytic leukemia cell line, THP-1, indicating a potent inhibitory effect consistent with high-affinity binding.[2]

Quantitative Data from Functional and Clinical Assays

The following tables summarize the key quantitative data from in vitro functional assays and a Phase IIa clinical trial in patients with type 2 diabetes and albuminuria.

Table 1: In Vitro Functional Activity of this compound (NOX-E36)

AssayCell LineMeasurementResultCitation
Cell MigrationTHP-1 (human monocytic leukemia)Inhibition of CCL2-mediated migrationSignificant inhibition at 1 nM[2]

Table 2: Key Efficacy Endpoints from Phase IIa Clinical Trial (this compound vs. Placebo)

ParameterTimepointThis compound GroupPlacebo GroupP-valueCitation
Change in Urinary Albumin/Creatinine Ratio (ACR) from Baseline Week 12-29%-16%< 0.05 (vs. baseline)[1][3][11]
Week 12 (Post-hoc)-32% (vs. placebo)-0.014[1][8][11]
Week 20 (Post-hoc)-39% (vs. placebo)-0.010[1][8][11]
Change in HbA1c 4 Weeks Post-Treatment-0.35%+0.12%0.026[1][3][8][11]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by neutralizing CCL2, thereby inhibiting the CCL2-CCR2 signaling axis. This axis is a critical pathway in the pathogenesis of various inflammatory and fibrotic diseases. The binding of CCL2 to its receptor, CCR2, on the surface of monocytes and macrophages triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These cascades, which include the PI3K/AKT, ERK (MAPK), and p38-MAPK pathways, ultimately result in cellular responses such as chemotaxis, proliferation, and differentiation.[2] By sequestering CCL2, this compound prevents these downstream signaling events, leading to a reduction in the recruitment of inflammatory cells to tissues.[1][2][4][7]

CCL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Emapticap_Pegol This compound (NOX-E36) CCL2 CCL2 (MCP-1) Emapticap_Pegol->CCL2 Binds and Neutralizes Emapticap_CCL2_Complex Emapticap-CCL2 Complex (Inactive) CCR2 CCR2 CCL2->CCR2 PI3K_AKT PI3K/AKT Pathway CCR2->PI3K_AKT ERK_MAPK ERK (MAPK) Pathway CCR2->ERK_MAPK p38_MAPK p38-MAPK Pathway CCR2->p38_MAPK Cellular_Response Chemotaxis, Proliferation, Differentiation PI3K_AKT->Cellular_Response ERK_MAPK->Cellular_Response p38_MAPK->Cellular_Response

Caption: this compound's Mechanism of Action.

Experimental Protocols

Determination of Binding Affinity (General Protocol)

While a specific protocol for determining the binding affinity of this compound has not been published, standard biophysical techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Anisotropy/Quenching would be employed.

5.1.1. Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human CCL2 is immobilized on a sensor chip surface.

  • Binding: A series of concentrations of this compound are flowed over the chip surface.

  • Detection: The change in refractive index at the surface, which is proportional to the mass of bound this compound, is measured in real-time.

  • Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

SPR_Workflow cluster_setup Setup cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing Immobilize_CCL2 1. Immobilize CCL2 on Sensor Chip Flow_Emapticap 2. Flow this compound (Varying Concentrations) Immobilize_CCL2->Flow_Emapticap Measure_Response 3. Measure Real-time Binding Response (RU) Flow_Emapticap->Measure_Response Determine_Kinetics 4. Determine kon and koff Measure_Response->Determine_Kinetics Calculate_Kd 5. Calculate Kd (koff/kon) Determine_Kinetics->Calculate_Kd

Caption: Workflow for SPR-based Binding Affinity Determination.

5.1.2. Fluorescence Anisotropy/Quenching

  • Labeling: this compound is labeled with a fluorescent probe.

  • Titration: A fixed concentration of labeled this compound is titrated with increasing concentrations of unlabeled CCL2.

  • Measurement: The change in fluorescence anisotropy or intensity is measured. Binding of the larger protein (CCL2) to the labeled aptamer will slow its tumbling in solution, increasing the anisotropy. Alternatively, binding could lead to quenching of the fluorophore.

  • Analysis: The binding data is fitted to a saturation binding curve to determine the Kd.

CCL2-Mediated Cell Migration Assay (Transwell Assay)

This functional assay is used to determine the inhibitory potency (IC50) of this compound.

  • Cell Culture: THP-1 cells, a human monocytic cell line that expresses CCR2, are cultured in appropriate media.

  • Assay Setup: A transwell plate with a porous membrane is used. The lower chamber is filled with media containing a chemoattractant concentration of CCL2.

  • Treatment: THP-1 cells are pre-incubated with various concentrations of this compound before being added to the upper chamber.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the CCL2 gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Analysis: The data is plotted as the percentage of migration inhibition versus the concentration of this compound, and the IC50 value is calculated.

Migration_Assay_Workflow cluster_preparation Preparation cluster_treatment_incubation Treatment and Incubation cluster_analysis Analysis Setup_Transwell 1. Setup Transwell Plate (CCL2 in lower chamber) Add_Cells 4. Add Cells to Upper Chamber Setup_Transwell->Add_Cells Prepare_Cells 2. Prepare THP-1 Cells Treat_Cells 3. Incubate Cells with This compound Prepare_Cells->Treat_Cells Treat_Cells->Add_Cells Incubate_Plate 5. Incubate for Migration Add_Cells->Incubate_Plate Quantify_Migration 6. Quantify Migrated Cells Incubate_Plate->Quantify_Migration Calculate_IC50 7. Calculate IC50 Quantify_Migration->Calculate_IC50

Caption: Workflow for CCL2-Mediated Cell Migration Assay.

Conclusion

This compound is a highly specific inhibitor of the pro-inflammatory chemokine CCL2. Its unique Spiegelmer structure provides in vivo stability, making it a promising therapeutic candidate. While a precise binding affinity (Kd) has not been publicly disclosed, functional assays demonstrate potent, low nanomolar inhibition of CCL2 activity. The well-defined mechanism of action, involving the disruption of the CCL2/CCR2 signaling axis, provides a strong rationale for its development in a range of inflammatory and fibrotic diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar molecules.

References

In-depth analysis of the Emapticap pegol anti-inflammatory pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (formerly known as NOX-E36) is a novel therapeutic agent that has demonstrated significant anti-inflammatory and potential disease-modifying effects, particularly in the context of diabetic nephropathy.[1] It is a Spiegelmer®, an L-stereoisomer RNA aptamer, which is chemically synthesized and not immunogenic.[2][3] This technical guide provides an in-depth analysis of the anti-inflammatory pathway of this compound, detailing its mechanism of action, the key signaling cascades it modulates, and the experimental evidence from preclinical and clinical studies.

Mechanism of Action: Neutralizing the Master Switch of Monocyte Chemoattraction

The primary anti-inflammatory action of this compound lies in its ability to specifically bind to and neutralize the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[3][4][5] CCL2 is a potent chemoattractant for monocytes, macrophages, and other inflammatory cells. By binding to its receptor, CCR2, on the surface of these cells, CCL2 orchestrates their migration from the bloodstream into tissues, a critical step in the inflammatory cascade.

This compound, through its high-affinity binding to CCL2, effectively prevents the interaction between CCL2 and CCR2. This blockade of the CCL2/CCR2 axis is the cornerstone of its anti-inflammatory effects.

The this compound Anti-inflammatory Signaling Pathway

The neutralization of CCL2 by this compound initiates a cascade of downstream effects that collectively dampen the inflammatory response. The key steps in this pathway are:

  • Inhibition of Monocyte Recruitment: By sequestering CCL2, this compound directly inhibits the chemotactic signal that draws monocytes to sites of inflammation. This leads to a reduction in the infiltration of these cells into affected tissues.[2]

  • Downregulation of Pro-inflammatory Signaling: The binding of CCL2 to CCR2 on monocytes and macrophages activates several intracellular signaling pathways that promote inflammation, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK and p38). Preclinical studies have shown that the mouse-specific variant of this compound, mNOX-E36, abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38-MAPK.

  • Reduction in Circulating Monocytes and CCR2 Density: Clinical studies have observed that treatment with this compound leads to a reduction in the number of circulating monocytes.[6] Additionally, a decrease in the density of the CCR2 receptor on the surface of these monocytes has been noted.

The following diagram illustrates the signaling pathway inhibited by this compound:

Caption: this compound neutralizes CCL2, preventing its binding to the CCR2 receptor and subsequent activation of pro-inflammatory intracellular signaling pathways.

Experimental Evidence and Protocols

The anti-inflammatory effects of this compound have been validated through a series of preclinical and clinical studies.

Preclinical In Vitro Studies: Inhibition of Monocyte Migration

A key in vitro assay used to demonstrate the activity of this compound is the monocyte migration assay, often employing the human monocytic leukemia cell line, THP-1.

Experimental Protocol: THP-1 Cell Migration Assay (General Overview)

  • Cell Culture: THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Transwell System: A transwell insert with a porous membrane (typically 5 µm pore size) is placed in a well of a culture plate.

  • Chemoattractant: A solution containing a specific concentration of human CCL2 is added to the lower chamber of the well.

  • Inhibitor: this compound (NOX-E36) at various concentrations is pre-incubated with the CCL2 solution or with the THP-1 cells.

  • Cell Seeding: A suspension of THP-1 cells is added to the upper chamber of the transwell insert.

  • Incubation: The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

The following diagram illustrates the general workflow of this experiment:

cluster_prep Preparation cluster_assay Transwell Migration Assay cluster_analysis Analysis Culture Culture THP-1 cells Add_THP1 Add THP-1 cells to upper chamber Culture->Add_THP1 Prepare_CCL2 Prepare CCL2 solution Add_CCL2 Add CCL2 +/- this compound to lower chamber Prepare_CCL2->Add_CCL2 Prepare_Emapticap Prepare this compound solutions Prepare_Emapticap->Add_CCL2 Incubate Incubate (e.g., 2-4h at 37°C) Add_THP1->Incubate Collect_cells Collect migrated cells from lower chamber Incubate->Collect_cells Count_cells Quantify migrated cells Collect_cells->Count_cells Analyze_data Analyze dose-response inhibition Count_cells->Analyze_data

Caption: Workflow for a THP-1 monocyte migration assay to evaluate the inhibitory effect of this compound.

Quantitative Data: Preclinical In Vitro Efficacy

ParameterResultReference
Inhibition of THP-1 cell migrationSignificant inhibition at 1 nM NOX-E36[7]
Inhibition of CCL2-induced signalingAbrogation of AKT, ERK, and p38-MAPK phosphorylation by mNOX-E36N/A
Preclinical In Vivo Studies: The Uninephrectomized db/db Mouse Model

The uninephrectomized db/db mouse is a well-established model of severe diabetic nephropathy. These mice are genetically diabetic (leptin receptor deficient) and have one kidney removed (uninephrectomy) to accelerate the progression of kidney disease.

Experimental Protocol: Uninephrectomized db/db Mouse Model (General Overview)

  • Animal Model: Male db/db mice and their non-diabetic db/m littermates are used.

  • Uninephrectomy: At a specific age (e.g., 8 weeks), a surgical procedure is performed to remove one kidney.

  • Disease Progression: The mice are monitored for the development of diabetic nephropathy, characterized by increasing albuminuria.

  • Treatment: At a predetermined time point, mice are treated with mNOX-E36 (the mouse-specific version of this compound) or a vehicle control, typically via subcutaneous injection.

  • Endpoint Analysis: After a defined treatment period, various endpoints are assessed, including:

    • Urinary albumin-to-creatinine ratio (ACR) to measure proteinuria.

    • Histological analysis of the remaining kidney to assess for glomerulosclerosis and macrophage infiltration.

    • Gene and protein expression analysis of inflammatory markers in the kidney tissue.

Quantitative Data: Preclinical In Vivo Efficacy

ParameterResultReference
Reduction in glomerular macrophages40% reduction with a CCL2 antagonizing Spiegelmer[8]
Improvement in glomerulosclerosisObserved with a CCL2 antagonizing Spiegelmer[8]
Clinical Studies: Phase IIa Trial in Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes and albuminuria.[4][5]

Experimental Protocol: Phase IIa Clinical Trial Design

  • Participants: 75 patients with type 2 diabetes and albuminuria (ACR > 100 mg/g).[1]

  • Intervention: Subcutaneous injection of this compound (0.5 mg/kg) or placebo, twice weekly for 12 weeks.[4][5]

  • Primary Endpoint: Change in urinary albumin-to-creatinine ratio (ACR).

  • Secondary Endpoints: Change in glycated hemoglobin (HbA1c), safety, and tolerability.

The logical flow of the clinical trial is depicted below:

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Recruitment Recruit patients with Type 2 Diabetes & Albuminuria Inclusion_Criteria Inclusion Criteria: - ACR > 100 mg/g - eGFR > 25 mL/min/1.73m2 Randomize Randomize (2:1) Recruitment->Randomize Group_A This compound (0.5 mg/kg SC twice weekly) Randomize->Group_A Group_B Placebo (SC twice weekly) Randomize->Group_B Follow_up 12-week treatment-free follow-up Group_A->Follow_up Group_B->Follow_up Primary_Endpoint Primary Endpoint: Change in ACR Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Change in HbA1c, Safety Follow_up->Secondary_Endpoints

Caption: Design of the Phase IIa clinical trial for this compound in patients with diabetic nephropathy.

Quantitative Data: Clinical Efficacy

ParameterThis compound GroupPlacebo Groupp-valueReference
Mean ACR reduction from baseline (Week 12)29%16% (non-significant)< 0.05 (for baseline change)[4]
Mean ACR reduction vs. placebo (Week 12)15% lower-0.221[4]
Mean ACR reduction vs. placebo (Week 12, post-hoc analysis)32% lower-0.014[1]
Patients with >=50% ACR reduction31%6%N/A[1]
Change in HbA1c (Week 12)-0.31%+0.05%0.146[4]
Change in HbA1c (4 weeks post-treatment)-0.35%+0.12%0.026[4]

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by specifically neutralizing the chemokine CCL2. This mechanism effectively disrupts a key pathway in the recruitment of inflammatory cells, leading to a reduction in tissue inflammation. Preclinical and clinical data have provided strong evidence for its potential as a therapeutic agent in inflammatory conditions such as diabetic nephropathy. The sustained effects observed after cessation of treatment in clinical trials suggest a potential for disease modification, warranting further investigation. This in-depth analysis of its anti-inflammatory pathway provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

Molecular Basis for Emapticap Pegol's Effect on Albuminuria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has demonstrated significant potential in the management of albuminuria, a hallmark of diabetic nephropathy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound. By specifically targeting the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), this compound offers a targeted anti-inflammatory approach to mitigate renal damage. This document summarizes the key preclinical and clinical findings, details the experimental methodologies, and visualizes the involved signaling pathways to provide a comprehensive resource for the scientific community.

Introduction: The Role of Inflammation in Albuminuria

Diabetic nephropathy is increasingly recognized as an inflammatory disease.[1] Chronic hyperglycemia initiates a cascade of inflammatory processes within the kidney, leading to glomerular and tubular damage.[2] A key mediator in this process is the chemokine CCL2.[3] Elevated levels of CCL2 in the kidney recruit and activate monocytes and macrophages, which in turn release a host of pro-inflammatory and pro-fibrotic factors.[4][5] This sustained inflammatory environment contributes to podocyte injury, breakdown of the glomerular filtration barrier, and subsequent albuminuria.[6]

This compound is a Spiegelmer®, a unique class of L-RNA aptamers, that binds to and neutralizes human CCL2 with high specificity and affinity.[4] Its mechanism of action is distinct from traditional therapies for diabetic nephropathy, such as renin-angiotensin system (RAS) blockers, as it directly targets the inflammatory cascade rather than hemodynamic factors.[1][4]

Mechanism of Action of this compound

The primary molecular basis for this compound's effect on albuminuria is its inhibition of the CCL2/CCR2 signaling axis.[4]

  • Binding and Neutralization of CCL2: this compound directly binds to CCL2, preventing its interaction with its cognate receptor, C-C chemokine receptor type 2 (CCR2).[4]

  • Inhibition of Monocyte and Macrophage Infiltration: By blocking the CCL2/CCR2 axis, this compound reduces the recruitment of inflammatory monocytes and macrophages into the kidney tissue.[1][3] This has been supported by preclinical studies showing a reduction in glomerular macrophages.[4]

  • Amelioration of Podocyte Injury: The inflammatory milieu created by macrophage infiltration is detrimental to podocytes, the specialized cells that form a critical component of the glomerular filtration barrier.[6] By reducing inflammation, this compound helps to preserve podocyte integrity and function. The CCL2/CCR2 signaling has been shown to directly induce podocyte apoptosis and contribute to fibrosis.[4]

  • Restoration of Glomerular Endothelial Glycocalyx: Preclinical studies in diabetic mice have shown that this compound can restore the glomerular endothelial glycocalyx, a crucial layer for maintaining the integrity of the filtration barrier.

Signaling Pathway

The binding of CCL2 to its receptor CCR2 on renal cells, including podocytes, triggers a cascade of downstream signaling events that contribute to inflammation, fibrosis, and cellular injury. This compound, by inhibiting the initial ligand-receptor interaction, effectively blocks these downstream pathways.

This compound's Inhibition of the CCL2/CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCL2 CCL2 This compound->CCL2 Inhibits CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca2+ Influx IP3->Ca_Influx PKC PKC DAG->PKC MAPK MAPK (p38, ERK) PKC->MAPK NF_kB NF-κB MAPK->NF_kB Activates Inflammation Inflammation NF_kB->Inflammation Fibrosis Fibrosis NF_kB->Fibrosis Apoptosis Apoptosis NF_kB->Apoptosis Clinical Trial Workflow Screening Screening of Patients (n=~75) Randomization Randomization (2:1) Screening->Randomization Treatment_Group This compound (0.5 mg/kg) Twice weekly s.c. for 12 weeks Randomization->Treatment_Group Placebo_Group Placebo Twice weekly s.c. for 12 weeks Randomization->Placebo_Group Follow_up Treatment-Free Follow-up (12 weeks) Treatment_Group->Follow_up Placebo_Group->Follow_up Endpoint_Analysis Endpoint Analysis (ACR, HbA1c, Safety) Follow_up->Endpoint_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Emapticap Pegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (also known as NOX-E36) is a Spiegelmer®, an L-stereoisomer RNA aptamer, that demonstrates high affinity and specificity in binding and inhibiting the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also referred to as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, this compound effectively disrupts the CCL2-CCR2 signaling axis, a key pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][4] This anti-inflammatory mechanism of action underlies its therapeutic potential in conditions such as diabetic nephropathy, where it has been observed to have beneficial effects on albuminuria and glycemic control in clinical studies.[1][6][7] Preclinical evidence also suggests potential applications in oncology and ophthalmology.[4]

These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, focusing on its ability to inhibit CCL2-mediated cell migration and downstream signaling pathways.

Key In Vitro Efficacy Parameters

The in vitro efficacy of this compound can be quantified through a series of assays designed to measure its impact on the biological functions of CCL2. The primary assays focus on the inhibition of monocyte chemotaxis and the modulation of intracellular signaling cascades.

Table 1: Summary of In Vitro Efficacy Data for this compound

AssayCell LineKey ParameterResult with this compound (NOX-E36)Reference
Chemotaxis AssayHuman Monocytic Leukemia (THP-1)Inhibition of CCL2-mediated cell migrationSignificant inhibition at 1 nM[3]
Western Blot AnalysisMurine Hematopoietic CellsInhibition of CCL2-induced protein phosphorylationAbrogation of AKT, ERK, and p38-MAPK phosphorylation[3]

Experimental Protocols

Monocyte Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient. The human monocytic cell line THP-1 is a suitable model as it expresses the CCR2 receptor.[3][6]

Materials:

  • THP-1 cells

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human CCL2/MCP-1

  • This compound (NOX-E36)

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well companion plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Calcein AM (for fluorescent quantification)

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chambers of a 24-well plate, add 600 µL of serum-free RPMI-1640 containing 10 ng/mL of recombinant human CCL2.[8] This concentration has been shown to be optimal for THP-1 cell migration.[8]

    • Prepare experimental wells by adding varying concentrations of this compound to the lower chambers along with the CCL2.

    • Include a negative control (medium alone) and a positive control (CCL2 alone).

  • Cell Seeding: Add 100 µL of the prepared THP-1 cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • To quantify migrated cells, they can be stained with Calcein AM and fluorescence measured in a plate reader, or cells can be directly counted using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound relative to the CCL2-only positive control.

dot

G cluster_workflow Experimental Workflow: Chemotaxis Assay prep Prepare THP-1 Cell Suspension (1x10^6 cells/mL) seed Seed 1x10^5 THP-1 Cells into Upper Chamber prep->seed lower_chamber Prepare Lower Chambers: - Control (Medium) - CCL2 (10 ng/mL) - CCL2 + this compound lower_chamber->seed incubate Incubate 4-6 hours at 37°C, 5% CO2 seed->incubate quantify Quantify Migrated Cells (Lower Chamber) incubate->quantify analyze Analyze Data: Calculate % Inhibition quantify->analyze

Caption: Workflow for the in vitro monocyte chemotaxis assay.

Western Blot Analysis of CCL2-Induced Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling proteins in the CCL2-CCR2 pathway, such as AKT, ERK, and p38-MAPK.[3]

Materials:

  • CCR2-expressing cells (e.g., murine hematopoietic cells or a suitable human cell line)

  • Cell culture medium and supplements

  • Recombinant CCL2

  • This compound (NOX-E36)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Culture and Starvation: Culture CCR2-expressing cells to ~80% confluency. Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Treatment:

    • Pre-incubate the cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with recombinant CCL2 for 15-30 minutes. Include an untreated control and a CCL2-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate (ECL) to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT).

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each sample.

Signaling Pathway

dot

CCL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Effects Emapticap This compound CCL2 CCL2 (MCP-1) Emapticap->CCL2 Inhibits CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein PI3K PI3K G_Protein->PI3K MAPK MAPK Cascade (e.g., p38, ERK) G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT AKT AKT PI3K->AKT Cellular_Response Cellular Responses: - Migration - Proliferation - Survival - Cytokine Production AKT->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

References

Application Notes and Protocols for Subcutaneous Administration of Emapticap Pegol (mNOX-E36) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol is a novel therapeutic agent that functions as a specific antagonist to the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). It is a Spiegelmer®, an L-enantiomeric RNA aptamer, which makes it resistant to nuclease degradation and confers high stability. The mouse-specific variant of this compound is designated as mNOX-E36. By inhibiting the CCL2/CCR2 signaling axis, mNOX-E36 effectively blocks the recruitment of monocytes and macrophages to sites of inflammation. This mechanism of action makes it a promising candidate for the treatment of various inflammatory and fibrotic diseases. These application notes provide a detailed protocol for the subcutaneous administration of mNOX-E36 in mice, along with a summary of preclinical dosing regimens and an overview of the targeted signaling pathway.

Mechanism of Action: The CCL2-CCR2 Signaling Pathway

This compound (mNOX-E36) exerts its therapeutic effect by binding with high affinity and specificity to murine CCL2, preventing its interaction with its receptor, CCR2. This interaction is a critical step in the inflammatory cascade, as it mediates the migration of monocytes from the bloodstream into tissues, where they differentiate into macrophages. In pathological conditions, an overproduction of CCL2 leads to excessive macrophage infiltration, contributing to tissue damage and fibrosis. By neutralizing CCL2, mNOX-E36 abrogates the downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, thereby reducing inflammation.

CCL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 This compound (mNOX-E36) CCL2_ligand CCL2 CCL2->CCL2_ligand CCR2 CCR2 CCL2_ligand->CCR2 Binds G_protein G-protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Migration, Survival) Akt->Transcription STAT STAT JAK->STAT STAT->Transcription MAPK->Transcription

Caption: this compound (mNOX-E36) inhibits the CCL2-CCR2 signaling pathway.

Data Presentation

Preclinical Dosing Regimens for mNOX-E36 in Mice

The following table summarizes the subcutaneous dosing regimens for mNOX-E36 used in various preclinical mouse models.

Mouse ModelDosage (mg/kg)FrequencyVehicleStudy Outcome
Diabetic (db/db)50Three times per week5% GlucoseReduced glomerular macrophage infiltration and improved glomerular filtration rate.[1]
Diabetic20Three times per weekNot specifiedReduced albuminuria and restored the glomerular endothelial glycocalyx.[2]
Leukemia14.4Three times per weekNot specifiedInterfered with the infiltration of M2-like macrophages into the spleens of leukemia-bearing mice.[2]
Pharmacokinetic Data

Recommendation: It is highly recommended that researchers perform their own pharmacokinetic studies to determine the specific parameters for mNOX-E36 in their mouse model of interest. This will ensure accurate interpretation of pharmacodynamic effects and inform appropriate dosing schedules.

Experimental Protocols

Preparation of mNOX-E36 for Subcutaneous Administration

This protocol is based on a published study administering 50 mg/kg of mNOX-E36 in a 50 µl injection volume. Adjustments to the concentration will be necessary for different doses and injection volumes.

Materials:

  • mNOX-E36 (lyophilized powder)

  • Sterile 5% Glucose solution or sterile, pyrogen-free saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with appropriate gauge needles (25-27 G)

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized mNOX-E36 powder with the appropriate volume of sterile 5% Glucose solution or saline to achieve the desired final concentration. For example, to prepare a solution for a 50 mg/kg dose in a 50 µl volume for a 25g mouse, the concentration would need to be 25 mg/mL.

  • Dissolution: Gently vortex the solution to ensure complete dissolution of the aptamer. Avoid vigorous shaking to prevent foaming.

  • Storage: If not for immediate use, store the reconstituted solution according to the manufacturer's instructions, typically at -20°C or -80°C. Aliquoting the solution before freezing can prevent multiple freeze-thaw cycles.

  • Preparation for Injection: On the day of injection, thaw the required aliquot at room temperature. Ensure the solution is clear and free of particulates before drawing it into the syringe.

Subcutaneous Administration Protocol in Mice

Animal Handling and Restraint:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Handle mice gently to minimize stress.

  • For injection, restrain the mouse by grasping the loose skin at the scruff of the neck. This will immobilize the head and expose the dorsal side for injection.

Injection Procedure:

  • Site Selection: The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades (scruff). This area has loose skin and is less likely to be disturbed by the animal. The flank is an alternative site.

  • Skin Preparation: While not always mandatory for subcutaneous injections, swabbing the injection site with 70% ethanol can help to disinfect the area.

  • Injection:

    • Create a "tent" of skin by lifting the loose skin at the chosen injection site.

    • Insert the needle, bevel up, at the base of the tented skin at a shallow angle (approximately 15-30 degrees) to the body.

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

    • Slowly and steadily inject the full volume of the mNOX-E36 solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding, swelling at the injection site, or signs of distress.

Experimental_Workflow Start Start Prep Prepare mNOX-E36 Solution (Reconstitute in sterile vehicle) Start->Prep Restrain Restrain Mouse (Scruffing technique) Prep->Restrain Inject Subcutaneous Injection (Dorsal midline or flank) Restrain->Inject Monitor Monitor Animal (Adverse reactions, well-being) Inject->Monitor End End Monitor->End

Caption: Workflow for subcutaneous administration of mNOX-E36 in mice.

References

Application Note: Quantification of Emapticap Pegol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Emapticap pegol (NOX-E36) is a pegylated L-RNA aptamer, also known as a Spiegelmer®, that acts as an inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2).[1][2] The development of therapeutic aptamers like this compound necessitates robust and reliable bioanalytical methods to accurately measure its concentration in biological matrices. This data is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments throughout the drug development process.

This application note provides a detailed protocol for the quantification of this compound in human plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA). An overview of an alternative method, liquid chromatography-mass spectrometry (LC-MS/MS), is also presented.

Principle of the Method: Competitive ELISA

The competitive ELISA is a highly sensitive and specific immunoassay for the quantitative determination of antigens. In this assay, this compound present in a plasma sample competes with a fixed amount of biotin-labeled this compound for binding to a limited number of anti-Emapticap pegol antibody binding sites, which are coated onto a microplate. The amount of biotinylated this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. The bound biotinylated aptamer is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The resulting color intensity is measured, and the concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents
  • This compound standard (for calibrators and quality controls)

  • Biotinylated this compound

  • Anti-Emapticap pegol monoclonal antibody (coating antibody)

  • Streptavidin-HRP conjugate

  • 96-well microplates (high-binding)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 N Sulfuric Acid)

  • Human plasma (K2-EDTA)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis coat Coat plate with anti-Emapticap pegol antibody wash1 Wash plate coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash plate block->wash2 add_sample Add standards, QCs, and plasma samples to wells wash2->add_sample add_biotin Add biotinylated This compound add_sample->add_biotin incubate1 Incubate (Competitive Binding) add_biotin->incubate1 wash3 Wash plate incubate1->wash3 add_hrp Add Streptavidin-HRP wash3->add_hrp incubate2 Incubate add_hrp->incubate2 wash4 Wash plate incubate2->wash4 add_tmb Add TMB Substrate wash4->add_tmb incubate3 Incubate (Color Development) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate plot_curve Plot standard curve read_plate->plot_curve calculate Calculate sample concentrations plot_curve->calculate

Caption: Workflow for the competitive ELISA to quantify this compound.

Detailed Protocol

1. Plate Coating

  • Dilute the anti-Emapticap pegol antibody to the optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

2. Plate Washing and Blocking

  • Aspirate the coating solution from the wells.

  • Wash the plate three times with 300 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with 300 µL of Wash Buffer per well.

3. Standard Curve and Sample Preparation

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions of the stock solution in Assay Buffer to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Thaw plasma samples on ice.

  • Dilute plasma samples with Assay Buffer to bring the expected concentration within the range of the standard curve. A minimum dilution of 1:10 is recommended to minimize matrix effects.

4. Competitive Reaction

  • Add 50 µL of standards, quality controls (QCs), and diluted plasma samples to the appropriate wells in duplicate.

  • Add 50 µL of biotinylated this compound (at a pre-optimized concentration) to all wells.

  • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection

  • Wash the plate five times with 300 µL of Wash Buffer per well.

  • Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Buffer, to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the plate five times with 300 µL of Wash Buffer per well.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

6. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve and multiplying by the dilution factor.

Data Presentation

The performance of the assay should be validated to ensure accuracy and precision. The following table summarizes typical acceptance criteria for a validated bioanalytical method.

Parameter Acceptance Criteria Example Performance Data
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV5 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy within ±20%; Precision ≤ 20% CV800 ng/mL
Intra-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)6.8% - 11.5%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-7.3% to 5.4%
Recovery (%) Consistent and reproducible85% - 105%
Specificity No significant interference from endogenous plasma componentsCompliant
Stability Stable under defined storage and handling conditionsCompliant

Alternative Method: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful alternative for the quantification of this compound. This technique offers high selectivity and sensitivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The general workflow involves:

  • Sample Preparation: Extraction of this compound from the plasma matrix, typically through protein precipitation or solid-phase extraction. An internal standard is added to correct for extraction variability.

  • Chromatographic Separation: The extracted sample is injected into an LC system, where this compound is separated from other components on a chromatographic column (e.g., reversed-phase or ion-pair).

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.

  • Mass Analysis: The ionized molecules are separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). They are then fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: The analyte concentration is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis add_is Add Internal Standard to Plasma extract Protein Precipitation / SPE add_is->extract evaporate Evaporate and Reconstitute extract->evaporate inject Inject sample into LC system evaporate->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Integrate Peak Areas detect->integrate curve Generate Calibration Curve integrate->curve calculate Calculate Concentrations curve->calculate

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for a competitive ELISA to quantify this compound in human plasma. The described method is a robust and sensitive approach suitable for supporting pharmacokinetic studies in drug development. As an alternative, an LC-MS/MS method can provide even greater specificity and is a complementary technique for the bioanalysis of pegylated aptamers. The choice of method will depend on the specific requirements of the study, including required sensitivity, throughput, and available instrumentation.

References

Application Notes and Protocols for Cell-Based Migration Assays Using Emapticap Pegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Emapticap pegol (NOX-E36), a potent and specific inhibitor of C-C motif chemokine ligand 2 (CCL2), in cell-based migration assays. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols, and expected quantitative outcomes for studying the effects of this compound on monocyte and other CCL2-responsive cell migration.

Introduction to this compound and its Mechanism of Action

This compound is a Spiegelmer®, an L-enantiomeric RNA aptamer, that binds with high affinity and specificity to the pro-inflammatory chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). By neutralizing CCL2, this compound effectively inhibits the recruitment of monocytes and other immune cells that express the CCL2 receptor, CCR2. This targeted action makes this compound a valuable tool for investigating inflammatory processes and diseases where the CCL2/CCR2 axis plays a pathogenic role. In the context of cell migration, this compound is expected to reduce or abrogate the chemotactic response of cells towards a CCL2 gradient.

The CCL2/CCR2 Signaling Pathway in Cell Migration

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that are fundamental for directed cell movement. Understanding this pathway is crucial for interpreting the results of migration assays using this compound.

Upon CCL2 binding, CCR2 activates downstream signaling pathways including:

  • Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.

  • Mitogen-activated protein kinase (MAPK) Pathway: Including ERK1/2, this pathway regulates a wide range of cellular processes, including migration and gene expression.

These signaling cascades converge to regulate the actin cytoskeleton, leading to the formation of migratory structures like lamellipodia and filopodia, and ultimately, directed cell movement towards the CCL2 source. This compound, by sequestering CCL2, prevents the initiation of this signaling cascade.

CCL2_Signaling_Pathway CCL2/CCR2 Signaling Pathway in Cell Migration cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Emapticap_pegol This compound (NOX-E36) CCL2 CCL2 (MCP-1) Emapticap_pegol->CCL2 Inhibition CCR2 CCR2 CCL2->CCR2 Binding G_Protein G-Protein CCR2->G_Protein Activation PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK (ERK1/2) G_Protein->MAPK Actin_Cytoskeleton Actin Cytoskeleton Reorganization PLC->Actin_Cytoskeleton PI3K->Actin_Cytoskeleton MAPK->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration

CCL2/CCR2 Signaling Pathway

Quantitative Data Presentation

The following tables summarize expected quantitative data from cell migration assays investigating the inhibitory effect of this compound on CCL2-induced monocyte migration.

Table 1: Effect of this compound on CCL2-Mediated Monocyte Migration in a Transwell Assay

Treatment GroupChemoattractant (Lower Chamber)Inhibitor (Upper Chamber)Migrated Cells (% of Control)
Negative ControlSerum-Free MediaVehicle100% (Baseline)
Positive Control10 ng/mL rhCCL2Vehicle300% ± 25%
This compound 10 ng/mL rhCCL2 1 nM this compound ~120% ± 15%
This compound ControlSerum-Free Media1 nM this compound100% ± 10%

Data is representative and may vary depending on the cell type and experimental conditions. The significant reduction in migration with this compound is based on preclinical findings.[1]

Table 2: Effect of this compound on Monolayer Wound Closure in a Scratch Assay

Treatment GroupGrowth Media SupplementWound Closure at 24h (%)
Negative Control1% FBS25% ± 5%
Positive Control1% FBS + 50 ng/mL rhCCL260% ± 8%
This compound 1% FBS + 50 ng/mL rhCCL2 + 10 nM this compound 30% ± 6%
This compound Control1% FBS + 10 nM this compound24% ± 5%

Data is hypothetical and illustrates the expected outcome of this compound inhibiting CCL2-enhanced cell migration.

Experimental Protocols

Transwell (Boyden Chamber) Migration Assay

This assay is ideal for quantifying the chemotactic response of suspension or adherent cells towards a chemoattractant.

Transwell_Workflow Transwell Migration Assay Workflow A 1. Cell Preparation - Culture THP-1 monocytes. - Starve cells in serum-free media for 2-4 hours. B 2. Assay Setup - Add chemoattractant (CCL2) or control media to the lower chamber of the Transwell plate. A->B C 3. Cell Seeding - Resuspend cells with Vehicle or this compound. - Seed cells into the upper insert. B->C D 4. Incubation - Incubate at 37°C, 5% CO2 for 4-6 hours. C->D E 5. Cell Staining and Quantification - Remove non-migrated cells from the top of the insert. - Fix and stain migrated cells on the bottom of the insert (e.g., with Crystal Violet). - Count migrated cells under a microscope. D->E

References

Application Notes and Protocols for Long-Term Rodent Studies of a Pegylated Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Note: No publicly available data from long-term rodent studies specifically for Emapticap pegol were identified. Therefore, this document utilizes data from pegvisomant (Somavert) , a comparable pegylated protein therapeutic, as a representative case study to provide detailed application notes and protocols for conducting similar long-term rodent studies. Pegvisomant, like this compound, is a pegylated biologic administered subcutaneously and has undergone extensive preclinical evaluation, including long-term rodent carcinogenicity studies.

Introduction

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the long-term evaluation of a pegylated therapeutic agent in rodent models, using pegvisomant as a primary example. The information is intended for researchers, scientists, and drug development professionals involved in preclinical safety and efficacy assessment of similar biologic compounds.

Pegvisomant is a polyethylene glycol (PEG) derivative of a recombinant human growth hormone analog that acts as a growth hormone receptor antagonist.[1] Its long-term safety has been evaluated in rodent carcinogenicity studies, which are critical for identifying potential toxicities associated with chronic administration.[2]

Dosing Regimen in Long-Term Rodent Studies

The selection of doses for long-term rodent studies is a critical aspect of study design, typically based on data from shorter-term toxicity studies. For the 2-year carcinogenicity study of pegvisomant in Sprague-Dawley rats, the following dosing regimen was employed.

Summary of Dosing Regimen
ParameterDetailsReference
Test Article Pegvisomant[2]
Species/Strain Sprague-Dawley Rats[2]
Route of Administration Subcutaneous (SC) Injection[2]
Dose Levels 0 (Vehicle Control), 2, 8, or 20 mg/kg/day[2]
Frequency Daily[2]
Duration 2 years[2]
Rationale for Dose Selection

Dose selection for carcinogenicity studies is based on the maximum tolerated dose (MTD) determined in shorter-term (e.g., 28-day or 6-month) toxicity studies.[2][3] The high dose should be the MTD, which is the highest dose that does not cause life-threatening toxicity or significant impairment of the animal's well-being. The lower doses are typically fractions of the MTD. It is important to note that pegvisomant exhibits low binding affinity to rodent growth hormone receptors, which was a consideration in the design of the preclinical studies.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments in a long-term rodent study for a pegylated therapeutic, based on the pegvisomant preclinical program.

Two-Year Rodent Carcinogenicity Study Protocol

Objective: To assess the carcinogenic potential of a pegylated therapeutic agent following long-term daily subcutaneous administration to rats.

Materials:

  • Test article (e.g., Pegvisomant)

  • Vehicle control (e.g., formulation buffer)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Sterile syringes and needles for subcutaneous injection

  • Standard laboratory animal caging and husbandry supplies

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Complete necropsy and histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of one week prior to study initiation.

  • Randomization: Randomly assign animals to dose groups (vehicle control and three test article dose levels).

  • Dose Preparation and Administration:

    • Prepare fresh dose formulations daily.

    • Administer the test article or vehicle control via subcutaneous injection at the designated dose levels once daily.

    • Rotate injection sites to minimize local reactions.[2]

  • Clinical Observations:

    • Conduct and record clinical observations at least once daily for signs of toxicity, morbidity, and mortality.

    • Perform a more detailed clinical examination weekly.

  • Body Weight and Food Consumption:

    • Measure and record body weights weekly for the first 13 weeks and monthly thereafter.

    • Measure and record food consumption weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Chemistry:

    • Collect blood samples for hematology and clinical chemistry analysis at interim time points (e.g., 6, 12, 18 months) and at terminal sacrifice.

  • Necropsy and Histopathology:

    • At the end of the 2-year study period, perform a complete necropsy on all surviving animals.

    • Examine all external surfaces, orifices, and cranial, thoracic, and abdominal cavities.

    • Collect and preserve a comprehensive list of tissues and organs in a suitable fixative (e.g., 10% neutral buffered formalin).

    • Pay special attention to the injection sites.[2]

    • Process preserved tissues for histopathological examination by a qualified veterinary pathologist.

Data Analysis:

  • Analyze data on survival, clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology for dose-related effects.

  • Statistically analyze tumor incidence data to determine any significant increase in neoplasms in the treated groups compared to the control group.

Experimental Workflow Diagram

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing and Observation Phase (2 Years) cluster_poststudy Post-Study Analysis acclimation Animal Acclimation randomization Randomization to Dose Groups acclimation->randomization daily_dosing Daily Subcutaneous Dosing randomization->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw_fc Weekly Body Weight & Food Consumption (initial) daily_dosing->weekly_bw_fc interim_blood Interim Blood Collection daily_dosing->interim_blood necropsy Terminal Necropsy daily_obs->necropsy monthly_bw_fc Monthly Body Weight & Food Consumption (later) weekly_bw_fc->monthly_bw_fc monthly_bw_fc->necropsy interim_blood->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: Workflow for a 2-year rodent carcinogenicity study.

Signaling Pathway

Pegvisomant functions as a growth hormone (GH) receptor antagonist. Understanding its mechanism of action is crucial for interpreting study findings. GH binding to its receptor normally initiates a signaling cascade, primarily through the JAK-STAT pathway, leading to the production of insulin-like growth factor 1 (IGF-1).[4][5] Pegvisomant competitively blocks GH binding, thereby inhibiting this downstream signaling.[6]

Pegvisomant Mechanism of Action Diagram

cluster_gh Normal Growth Hormone Signaling cluster_pegvisomant Pegvisomant Inhibition GH Growth Hormone (GH) GHR GH Receptor GH->GHR Binds JAK2 JAK2 GHR->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates nucleus Nucleus STAT->nucleus Translocates to IGF1 IGF-1 Production nucleus->IGF1 Induces Gene Transcription Pegvisomant Pegvisomant GHR2 GH Receptor Pegvisomant->GHR2 Competitively Binds and Blocks GH Blocked Signaling Blocked GHR2->Blocked

Caption: Mechanism of action of Pegvisomant as a GH receptor antagonist.

Summary of Findings from Pegvisomant Long-Term Rodent Study

The 2-year carcinogenicity study of pegvisomant in rats revealed the following key findings.

FindingDescriptionReference
Injection Site Reactions Dose-related increases in the incidence and severity of histiocytic infiltrates at the injection site were observed in both male and female rats.[2]
Neoplasms Malignant fibrous histiocytomas (MFHs) were observed at the injection sites of male rats at doses of 8 and 20 mg/kg/day. No increase in MFH was seen in female rats, and no other neoplastic responses were observed.[2]
Systemic Toxicity Aside from injection site reactions, there was no evidence of significant systemic toxicity or carcinogenicity.[2]

These findings highlight the importance of careful evaluation of injection sites in long-term studies of subcutaneously administered biologics. The development of injection-site sarcomas in rodents is a known phenomenon and its relevance to human risk assessment is a subject of ongoing discussion.[2]

Conclusion

While specific long-term rodent study data for this compound is not publicly available, the comprehensive preclinical program for pegvisomant provides a valuable framework for designing and interpreting such studies for other pegylated therapeutics. The protocols and data presented here underscore the importance of a thorough evaluation of both local and systemic toxicities, as well as a clear understanding of the compound's mechanism of action, to accurately assess the long-term safety profile of these complex biologics. Researchers should consider the species-specific differences in receptor binding and pharmacological response when designing and interpreting preclinical studies for novel pegylated proteins.

References

Application Notes and Protocols for Assessing Renal Function in Emapticap Pegol Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a therapeutic agent that functions as a Spiegelmer®, an L-enantiomeric RNA aptamer, which specifically binds and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, this compound effectively blocks the recruitment of inflammatory cells like monocytes and macrophages to sites of inflammation.[1][3] This mechanism is particularly relevant in the context of diabetic nephropathy, where macrophage infiltration into the kidney is a key driver of pathological changes, including glomerulosclerosis and a decline in renal function.[4] Preclinical studies in animal models of diabetic nephropathy have demonstrated that the mouse-specific surrogate of this compound, mNOX-E36, can reduce albuminuria, decrease glomerular macrophage infiltration, prevent glomerulosclerosis, and improve the glomerular filtration rate (GFR).[1][4][5]

These application notes provide detailed protocols for assessing the therapeutic efficacy of this compound and its surrogates in animal models of diabetic nephropathy. The focus is on established techniques for evaluating renal function and pathology.

Signaling Pathway of this compound (mNOX-E36) in Diabetic Nephropathy

cluster_0 Diabetic Milieu cluster_1 Renal Cells (e.g., Podocytes) cluster_2 Monocyte / Macrophage cluster_3 Renal Pathology High Glucose High Glucose CCL2 Upregulation CCL2 Upregulation High Glucose->CCL2 Upregulation Advanced Glycation End-products Advanced Glycation End-products Advanced Glycation End-products->CCL2 Upregulation CCL2 CCL2 CCL2 Upregulation->CCL2 secretion CCR2 CCR2 CCL2->CCR2 binding This compound (mNOX-E36) This compound (mNOX-E36) This compound (mNOX-E36)->CCL2 inhibition Monocyte Recruitment Monocyte Recruitment CCR2->Monocyte Recruitment activation Macrophage Infiltration Macrophage Infiltration Monocyte Recruitment->Macrophage Infiltration Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Macrophage Infiltration->Pro-inflammatory Cytokine Release Podocyte Loss Podocyte Loss Macrophage Infiltration->Podocyte Loss Glomerulosclerosis Glomerulosclerosis Pro-inflammatory Cytokine Release->Glomerulosclerosis Albuminuria Albuminuria Glomerulosclerosis->Albuminuria Decreased GFR Decreased GFR Glomerulosclerosis->Decreased GFR Podocyte Loss->Albuminuria

Caption: this compound inhibits CCL2, preventing monocyte recruitment and subsequent renal damage.

Experimental Protocols

Animal Model: Uninephrectomized db/db Mice

The db/db mouse is a widely used model of type 2 diabetes that develops features of diabetic nephropathy. Unilateral nephrectomy accelerates the progression of renal disease, making it a suitable model for evaluating therapeutic interventions in a shorter timeframe.[6]

Protocol:

  • Animals: Male db/db mice (BKS.Cg-m +/+ Leprdb/J) and their non-diabetic db/m littermates are used.

  • Uninephrectomy: At 8 weeks of age, perform a unilateral nephrectomy on the db/db mice under anesthesia.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Disease Progression: Allow the diabetic nephropathy to progress. Key pathological changes, such as advanced glomerulopathy, are typically established by 4 months of age.[1][7]

Administration of mNOX-E36 (this compound Surrogate)

Protocol:

  • Treatment Group: From 4 to 6 months of age, administer mNOX-E36-3'PEG to the uninephrectomized db/db mice.[1][7]

  • Control Group: Administer a non-functional control Spiegelmer or vehicle (e.g., saline) to a separate group of uninephrectomized db/db mice.

  • Dosage and Administration: Inject mNOX-E36-3'PEG subcutaneously at a dose of 50 mg/kg, three times per week.[1][7]

  • Duration: Continue the treatment for a period of 2 months (from 4 to 6 months of age).[1][7]

Assessment of Renal Function

a) Urinary Albumin-to-Creatinine Ratio (ACR)

ACR is a sensitive marker of kidney damage.

Protocol:

  • Urine Collection: Collect spot urine samples from individual mice. For longitudinal studies, this can be done at baseline and at regular intervals throughout the treatment period.

  • Sample Preparation: Centrifuge the urine samples to pellet any debris.

  • Albumin Measurement: Measure the urinary albumin concentration using a mouse-specific ELISA or a colorimetric assay kit.

  • Creatinine Measurement: Measure the urinary creatinine concentration using a commercially available assay kit (e.g., based on the Jaffe reaction).[8]

  • Calculation: Calculate the ACR by dividing the albumin concentration (in mg/dL or µg/mL) by the creatinine concentration (in g/dL or mg/mL).

b) Glomerular Filtration Rate (GFR)

GFR is a direct measure of kidney function. The clearance of an exogenous filtration marker like FITC-inulin is a gold-standard method in preclinical research.[3][9]

Protocol:

  • FITC-Inulin Preparation: Prepare a sterile solution of FITC-inulin in saline.

  • Injection: Administer a single bolus of FITC-inulin intravenously to conscious mice.[3][9]

  • Blood Sampling: Collect small blood samples (e.g., from the saphenous vein) at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).[2][3]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma samples using a plate reader.

  • Calculation: Calculate GFR based on the two-compartment model of exponential decay of the plasma FITC-inulin concentration over time.[3][9]

Histological Assessment of Renal Pathology

Protocol:

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse the kidneys with PBS followed by 4% paraformaldehyde.

  • Tissue Processing: Embed the fixed kidneys in paraffin and cut 4-µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology.

    • Periodic Acid-Schiff (PAS): To assess glomerulosclerosis and basement membrane thickening.

    • Masson's Trichrome: To evaluate tubulointerstitial fibrosis.

  • Microscopic Analysis: Quantify the degree of glomerulosclerosis and interstitial fibrosis using image analysis software.

Immunohistochemistry for Macrophage Infiltration

Protocol:

  • Antigen Retrieval: Deparaffinize and rehydrate the kidney sections, followed by antigen retrieval (e.g., using citrate buffer).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against a macrophage marker, such as CD68.[10]

  • Secondary Antibody and Detection: Apply a labeled secondary antibody and a suitable detection system (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin.

  • Quantification: Count the number of CD68-positive cells per glomerulus or per unit area of the interstitium.[1][7]

Experimental Workflow

cluster_0 Animal Model Development cluster_1 Treatment Phase (2 months) cluster_2 Renal Function Assessment cluster_3 Pathological Assessment A db/db Mice (8 weeks old) B Unilateral Nephrectomy A->B C Disease Progression (to 4 months old) B->C D mNOX-E36 Treatment (50 mg/kg, 3x/week) C->D E Control Treatment (Vehicle/Control Spiegelmer) C->E F Urine Collection for ACR (longitudinal) D->F G GFR Measurement (end-point) D->G H Kidney Tissue Collection D->H E->F E->G E->H I Histology (H&E, PAS, Masson's) H->I J Immunohistochemistry (CD68) H->J

Caption: Workflow for assessing this compound's effect on renal function in diabetic mice.

Data Presentation

Table 1: Renal Function Parameters
ParameterControl Group (db/m)Diabetic Control (db/db + Vehicle)Diabetic Treated (db/db + mNOX-E36)
Urinary ACR (mg/g) BaselineElevatedElevated
End-pointMarkedly ElevatedReduced vs. Diabetic Control
GFR (µL/min) NormalSignificantly ReducedSignificantly Improved vs. Diabetic Control[1]
Blood Glucose (mg/dL) NormalElevatedNo Significant Change[1]
Table 2: Renal Histopathology and Macrophage Infiltration
ParameterControl Group (db/m)Diabetic Control (db/db + Vehicle)Diabetic Treated (db/db + mNOX-E36)
Glomerulosclerosis Index MinimalSevereSignificantly Reduced[1]
Tubulointerstitial Fibrosis (%) MinimalModerate to SevereReduced
Glomerular Macrophages (cells/glomerulus) LowHighReduced by ~40%[1]
Interstitial Macrophages (cells/area) LowHighReduced

Note: The expected outcomes in the tables are based on published findings for CCL2 inhibition in diabetic mouse models.[1][7]

References

Application Notes and Protocols for Studying Glycocalyx Restoration in Diabetic Models Using Emapticap Pegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelial glycocalyx, a carbohydrate-rich layer lining the luminal surface of blood vessels, is a critical regulator of vascular homeostasis. In diabetes mellitus, chronic hyperglycemia and the associated pro-inflammatory state lead to significant degradation of the glycocalyx. This damage contributes to endothelial dysfunction, increased vascular permeability, and the pathogenesis of diabetic microvascular complications, particularly diabetic nephropathy.[1]

Emapticap pegol (NOX-E36) is a Spiegelmer® that specifically binds and neutralizes the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2] CCL2 plays a crucial role in recruiting inflammatory cells, such as monocytes and macrophages, to sites of inflammation. By inhibiting CCL2, this compound presents a promising therapeutic strategy to mitigate inflammation-driven tissue damage. Preclinical and clinical evidence suggests that this anti-inflammatory action can protect and restore the endothelial glycocalyx, offering a novel approach to treating diabetic nephropathy.[2][3]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study the restoration of the endothelial glycocalyx in diabetic models. The protocols outlined below cover both in vitro and in vivo experimental setups, methods for assessing glycocalyx integrity, and analysis of key biomarkers.

Mechanism of Action: this compound in Glycocalyx Restoration

In the diabetic state, hyperglycemia induces oxidative stress and a chronic inflammatory response in the vasculature. This environment upregulates the expression of CCL2, which in turn recruits inflammatory cells to the endothelium. These activated immune cells release a cocktail of enzymes, including heparanase and matrix metalloproteinases (MMPs), that actively degrade the components of the endothelial glycocalyx, such as heparan sulfate and syndecans.[4][5][6] This enzymatic degradation compromises the integrity of the glycocalyx, leading to endothelial dysfunction and increased permeability, a hallmark of diabetic nephropathy.

This compound, by sequestering CCL2, disrupts this inflammatory cascade at a key juncture. By preventing CCL2 from binding to its receptor (CCR2) on inflammatory cells, this compound inhibits their recruitment and activation at the endothelial surface. This reduction in local inflammation is hypothesized to decrease the enzymatic degradation of the glycocalyx, allowing for its natural regenerative processes to restore its structure and function. Preclinical studies have suggested that CCL2 blockade can prevent the infiltration of pro-inflammatory cells into the kidney, thereby preserving its structure and function.[3][7]

Signaling Pathway of Glycocalyx Degradation in Diabetes and the Role of this compound

Diabetes Diabetes Mellitus (Hyperglycemia) OxidativeStress Oxidative Stress Diabetes->OxidativeStress Inflammation Chronic Inflammation Diabetes->Inflammation CCL2 CCL2 (MCP-1) Upregulation Inflammation->CCL2 CCR2 CCR2 Activation (on Macrophages) CCL2->CCR2 Emapticap This compound Emapticap->CCL2 Inhibits Restoration Glycocalyx Restoration Emapticap->Restoration Macrophage Macrophage Infiltration & Activation CCR2->Macrophage Enzymes Release of Heparanase & MMPs Macrophage->Enzymes Degradation Glycocalyx Degradation Enzymes->Degradation Shedding Shedding of Heparan Sulfate & Syndecan-1 Degradation->Shedding Dysfunction Endothelial Dysfunction Degradation->Dysfunction Albuminuria Albuminuria Dysfunction->Albuminuria

Caption: Proposed mechanism of this compound in glycocalyx restoration.

Quantitative Data Summary

Table 1: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (ACR)

Time PointThis compound Group (Mean % Change from Baseline)Placebo Group (Mean % Change from Baseline)P-value (vs. Placebo)
End of Treatment (12 weeks)-32%-0.014
8 Weeks Post-Treatment-39%-0.01

Data from a Phase IIa clinical trial in patients with type 2 diabetes and albuminuria.[3][7]

Table 2: Effect of this compound on Glycated Hemoglobin (HbA1c)

Time PointThis compound Group (Absolute Change from Baseline)Placebo Group (Absolute Change from Baseline)P-value (vs. Placebo)
End of Treatment (12 weeks)-0.32%+0.06%0.096
4 Weeks Post-Treatment--0.036

Data from a Phase IIa clinical trial in patients with type 2 diabetes and albuminuria.[3][7]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on glycocalyx restoration in both in vitro and in vivo diabetic models.

In Vitro Protocol: High-Glucose Endothelial Cell Model

This protocol describes a method for inducing glycocalyx damage in cultured endothelial cells using high glucose, and for assessing the protective effects of this compound.

1. Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) or human glomerular endothelial cells (GEnCs) in appropriate endothelial growth medium.

  • Grow cells to confluence on desired cultureware (e.g., glass-bottom dishes for imaging, transwell inserts for permeability assays).

2. High-Glucose Treatment:

  • Once confluent, switch the cells to a basal medium containing either:

    • Normal Glucose (Control): 5 mM D-glucose

    • High Glucose: 30 mM D-glucose

    • Osmotic Control: 5 mM D-glucose + 25 mM L-glucose

  • Culture cells in these conditions for 24-72 hours to induce glycocalyx damage.

3. This compound Treatment:

  • In a subset of the high-glucose wells, co-incubate the cells with a range of concentrations of this compound (or a relevant CCL2 inhibitor for initial studies).

  • A suggested starting concentration range is 1-100 nM.

4. Assessment of Glycocalyx Integrity:

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Stain for key glycocalyx components:

      • Heparan Sulfate: Use an anti-heparan sulfate antibody (e.g., clone 10E4).

      • Syndecan-1: Use an anti-syndecan-1 antibody.

    • Visualize with fluorescently labeled secondary antibodies and quantify fluorescence intensity using confocal microscopy.

  • Lectin Staining:

    • Use fluorescently labeled lectins that bind to specific carbohydrate moieties of the glycocalyx (e.g., Wheat Germ Agglutinin - WGA).

    • Quantify the thickness and coverage of the lectin-stained layer.[8]

  • Permeability Assay:

    • Culture cells on transwell inserts.

    • After treatment, add a fluorescently labeled tracer (e.g., FITC-dextran or FITC-albumin) to the upper chamber.

    • Measure the amount of tracer that passes through the endothelial monolayer into the lower chamber over time using a fluorescence plate reader.

5. Analysis of Shed Glycocalyx Components:

  • Collect the cell culture supernatant after the treatment period.

  • Quantify the levels of shed heparan sulfate and syndecan-1 using commercially available ELISA kits.

Experimental Workflow for In Vitro Studies

cluster_setup Experimental Setup cluster_analysis Analysis A Culture Endothelial Cells (e.g., HUVECs, GEnCs) B Induce Glycocalyx Damage (High Glucose) A->B C Treat with this compound B->C D Assess Glycocalyx Integrity (Immunofluorescence, Lectin Staining) C->D E Measure Endothelial Permeability (Transwell Assay) C->E F Quantify Shed Glycocalyx Components (ELISA) C->F

Caption: Workflow for in vitro assessment of glycocalyx restoration.
In Vivo Protocol: Diabetic Mouse Model

This protocol outlines the use of a diabetic mouse model to investigate the in vivo efficacy of this compound in restoring the endothelial glycocalyx.

1. Induction of Diabetes:

  • Use a suitable mouse model of diabetes, such as:

    • Type 1 Diabetes: Streptozotocin (STZ)-induced diabetes in C57BL/6 mice.

    • Type 2 Diabetes: db/db mice.

  • Monitor blood glucose levels to confirm the diabetic phenotype.

2. This compound Administration:

  • Once diabetes is established, administer this compound to a cohort of diabetic mice.

  • Administration is typically via subcutaneous injection. A representative dose from a clinical trial is 0.5 mg/kg, administered twice weekly.[2] The optimal dose for preclinical models should be determined empirically.

  • Include a vehicle-treated diabetic control group and a non-diabetic control group.

  • Treat for a period of 4-8 weeks.

3. In Vivo Assessment of Glycocalyx:

  • Intravital Microscopy:

    • In anesthetized mice, exteriorize a suitable vascular bed (e.g., cremaster muscle).

    • Infuse fluorescently labeled lectins (e.g., FITC-WGA) or antibodies against glycocalyx components intravenously.[8]

    • Visualize the glycocalyx in real-time using a fluorescence microscope and quantify its thickness.[9][10]

  • Two-Photon Laser Scanning Microscopy (TPLSM):

    • This technique allows for deeper tissue imaging and can be used to visualize the glycocalyx in various organs, including the kidney.[9][10]

4. Ex Vivo Analysis of Glycocalyx:

  • At the end of the treatment period, euthanize the mice and collect tissues (e.g., kidneys, aorta).

  • Transmission Electron Microscopy (TEM):

    • Perfuse-fix tissues with a fixative containing glycocalyx-preserving agents (e.g., Alcian blue).

    • Process tissues for TEM and image the ultrastructure of the endothelial glycocalyx to measure its thickness and coverage.[11]

  • Immunohistochemistry/Immunofluorescence:

    • Fix tissues in paraformaldehyde and prepare sections.

    • Stain for heparan sulfate, syndecan-1, and inflammatory markers (e.g., CD68 for macrophages).

    • Quantify staining intensity and distribution.

5. Analysis of Systemic Markers:

  • Collect blood and urine samples throughout the study.

  • Urine: Measure the albumin-to-creatinine ratio (ACR) as a marker of kidney damage.

  • Plasma/Serum:

    • Measure levels of shed glycocalyx components (syndecan-1, heparan sulfate) by ELISA.

    • Measure levels of inflammatory cytokines and chemokines, including CCL2.

Logical Relationship of In Vivo Experimental Parameters

cluster_model Diabetic Model cluster_treatment Treatment cluster_outcomes Outcome Measures DiabeticModel Diabetic Mouse Model (e.g., STZ, db/db) EmapticapTreatment This compound Administration DiabeticModel->EmapticapTreatment Glycocalyx Glycocalyx Integrity (Imaging, Histology) EmapticapTreatment->Glycocalyx Inflammation Inflammation (Cytokines, Macrophages) EmapticapTreatment->Inflammation RenalFunction Renal Function (Albuminuria) EmapticapTreatment->RenalFunction

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Emapticap pegol in buffers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in overcoming challenges with Emapticap pegol solubility, a new technical support center has been launched. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure seamless experimental workflows.

This compound (also known as NOX-E36) is a pegylated L-RNA aptamer, or Spiegelmer, designed to inhibit the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2).[1][2] Proper solubilization is critical for its efficacy and for obtaining accurate, reproducible results in preclinical and clinical research. This guide addresses common solubility issues encountered when preparing this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for dissolving this compound?

A1: For initial solubilization, it is recommended to use a sterile, neutral pH buffer. Phosphate-buffered saline (PBS) at pH 7.4 is a suitable starting point, as oligonucleotides are generally stable under these conditions.[3] Formulations for subcutaneous injection of oligonucleotide therapeutics typically utilize aqueous buffers at a physiological pH.

Q2: I am observing incomplete dissolution or precipitation of this compound in my buffer. What are the initial troubleshooting steps?

A2: If you encounter solubility issues, consider the following steps:

  • Gentle Agitation: Ensure the solution is mixed gently but thoroughly. Vortexing at a low speed or inverting the tube multiple times can aid dissolution.

  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and improve solubility.

  • Temperature: While heating is a common technique to increase solubility for some compounds, it should be approached with caution for this compound to avoid potential degradation. If used, gentle warming (e.g., to 37°C) for a short period is advisable.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for stock solutions, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a common choice. However, for most biological assays, it is crucial to dilute the stock solution in your aqueous experimental buffer to a final DMSO concentration that does not affect the assay (typically ≤ 0.5%).

Q4: How do pH and ionic strength affect the solubility of this compound?

A4: The solubility of aptamers can be influenced by both pH and ionic strength. As a polyanionic molecule, this compound's solubility is expected to be pH-dependent. At pH values significantly below its pKa, the molecule may become less charged and more prone to aggregation. Regarding ionic strength, while physiological salt concentrations are generally well-tolerated, very high salt concentrations could potentially lead to "salting out" and precipitation.

Troubleshooting Guide

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

If this compound does not readily dissolve in your chosen aqueous buffer at the desired concentration, a systematic approach can help identify the optimal conditions.

This protocol outlines a method to test the solubility of this compound in various buffers.

  • Materials:

    • Lyophilized this compound

    • A selection of sterile buffers (e.g., Phosphate-Buffered Saline, Tris-HCl, Citrate buffer) at various pH levels (e.g., 6.0, 7.4, 8.0).

    • Organic co-solvents (e.g., DMSO, ethanol).

    • Microcentrifuge tubes.

    • Vortex mixer and sonicator.

  • Procedure:

    • Prepare small aliquots of this compound in separate microcentrifuge tubes.

    • Add a small volume of the test buffer to achieve the target concentration.

    • Gently vortex the tube for 30 seconds.

    • If not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.

    • Visually inspect for any remaining particulate matter.

    • If solubility is still an issue, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the desired aqueous buffer.

Buffer SystempHVisual ObservationRecommended Action
Phosphate-Buffered Saline (PBS)7.4Generally good solubilityRecommended starting buffer
Tris-HCl7.4Good solubilityAlternative neutral pH buffer
Citrate Buffer6.0Potential for reduced solubilityUse with caution, may require pH adjustment
Deionized WaterN/AVariable, risk of precipitationNot recommended without buffering agents
Issue 2: Precipitation of this compound upon Storage

Precipitation during storage can be a sign of instability in the chosen buffer.

  • pH: Maintain a pH between 7.0 and 8.0.

  • Temperature: For short-term storage (days), 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent multiple freeze-thaw cycles.

  • Excipients: The addition of certain excipients can enhance stability. While specific data for this compound is limited, formulations for other pegylated oligonucleotides sometimes include stabilizers.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental and biological context of this compound, the following diagrams are provided.

Troubleshooting Workflow for this compound Solubility Issues start Start: Lyophilized this compound buffer Reconstitute in recommended buffer (e.g., PBS pH 7.4) start->buffer dissolved Completely Dissolved? buffer->dissolved yes Proceed with Experiment dissolved->yes Yes no Troubleshoot dissolved->no No agitate Gentle Agitation / Vortex no->agitate sonicate Sonication agitate->sonicate cosolvent Use of Co-solvent (e.g., DMSO stock) sonicate->cosolvent check_again Re-evaluate Solubility cosolvent->check_again check_again->yes Successful check_again->no Contact Support

Solubility Troubleshooting Workflow

Simplified Signaling Pathway of this compound emapticap This compound emapticap->inhibition ccl2 CCL2 (MCP-1) ccr2 CCR2 Receptor ccl2->ccr2 Binds to cell Inflammatory Cell (e.g., Monocyte) ccr2->cell Activates recruitment Cell Recruitment & Migration cell->recruitment inhibition->ccl2 inflammation Inflammation recruitment->inflammation

References

Addressing injection site reactions in preclinical studies of Emapticap pegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site reactions (ISRs) in preclinical studies of Emapticap pegol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly NOX-E36) is a Spiegelmer®, a mirror-image L-oligonucleotide, that specifically binds to and inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By neutralizing CCL2, this compound prevents the recruitment of monocytes and macrophages to sites of inflammation, which is a key process in many inflammatory and fibrotic diseases.[2][3] It has been investigated for conditions like diabetic nephropathy.[2]

Q2: Are injection site reactions expected with subcutaneously administered oligonucleotides like this compound?

A2: Yes, injection site reactions are a common class effect of subcutaneously administered oligonucleotides.[4][5] These reactions can manifest as erythema (redness), edema (swelling), pruritus (itching), and pain at the injection site.[4][5] In a Phase IIa clinical trial, mild local injection site reactions were the most frequently reported treatment-related adverse event with this compound.

Q3: What is the underlying biological mechanism for injection site reactions with a CCL2 inhibitor?

A3: While this compound is designed to have an anti-inflammatory effect systemically, the initial subcutaneous injection can still trigger a localized inflammatory response. The introduction of the substance into the subcutaneous space can cause transient, localized tissue responses. The CCL2/CCR2 signaling pathway, which this compound targets, is itself involved in skin inflammation by recruiting inflammatory cells.[6][7][8] Paradoxically, the local concentration of the drug and its formulation components may initiate a mild inflammatory cascade before the systemic anti-inflammatory effects take hold.

Troubleshooting Guide: Injection Site Reactions

This guide provides a systematic approach to investigating and mitigating injection site reactions observed in preclinical studies with this compound.

Step 1: Characterize the Injection Site Reaction

The first step is to thoroughly document the nature and severity of the ISR. This involves both macroscopic (visual) and microscopic (histological) evaluation.

Experimental Protocol: Assessment of Injection Site Reactions

  • Macroscopic Evaluation:

    • Observe the injection site at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection).

    • Score the severity of erythema and edema using a standardized scoring system (see table below).

    • Photograph the injection sites at each time point with a size reference.

  • Microscopic (Histological) Evaluation:

    • At selected time points, euthanize a subset of animals and collect the skin and underlying tissue at the injection site.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for signs of inflammation (e.g., cellular infiltrates), tissue damage (e.g., necrosis, degeneration), and repair processes (e.g., fibrosis).[9] A semi-quantitative scoring system should be used.

Data Presentation: Macroscopic and Microscopic Scoring of Injection Site Reactions

Macroscopic Assessment Score Description
Erythema 0No erythema
1Very slight erythema
2Well-defined erythema
3Moderate to severe erythema
Edema 0No edema
1Very slight edema
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
Microscopic Assessment Score Description
Inflammatory Cell Infiltrate 0None
1Minimal
2Mild
3Moderate
4Marked
Hemorrhage 0None
1Minimal
2Mild
3Moderate
4Marked
Necrosis 0None
1Minimal
2Mild
3Moderate
4Marked
Fibrosis 0None
1Minimal
2Mild
3Moderate
4Marked
Step 2: Investigate Formulation-Related Causes

The formulation of the injected substance can significantly impact local tolerability.

Potential Issues & Mitigation Strategies:

  • pH: Solutions with a non-physiological pH can cause irritation.

    • Troubleshooting: Measure the pH of the this compound formulation. If it is outside the physiological range (ideally 6.0-8.0), consider reformulating with a biocompatible buffer system (e.g., phosphate or histidine).[10]

  • Tonicity: Hypertonic or hypotonic solutions can lead to osmotic stress and cell damage.

    • Troubleshooting: Measure the osmolality of the formulation. Aim for an isotonic formulation (around 300 mOsm/kg). If necessary, adjust the tonicity using excipients like sodium chloride or mannitol. An upper limit of 600 mOsm/kg is suggested to minimize pain.[10]

  • Excipients: Certain excipients, such as some preservatives or surfactants, can be irritating.

    • Troubleshooting: Review the excipients in the this compound formulation. If known irritants are present, investigate whether they can be replaced with less irritating alternatives. For example, some studies suggest histidine may be a better buffer than citrate in reducing injection site pain.

Experimental Protocol: Formulation Optimization Study

  • Prepare several small-batch formulations of this compound, varying one component at a time (e.g., different buffers, pH levels, or tonicity-adjusting agents).

  • Administer these formulations to different groups of animals.

  • Assess the injection site reactions for each formulation using the macroscopic and microscopic evaluation methods described in Step 1.

  • Compare the results to identify the formulation with the best local tolerability profile.

Step 3: Evaluate Injection Procedure

The way the injection is administered can also influence the local reaction.

Potential Issues & Mitigation Strategies:

  • Injection Volume: Large volumes can cause mechanical stress and distension of the subcutaneous tissue.

    • Troubleshooting: If possible, try to reduce the injection volume by increasing the concentration of this compound. If high volumes are necessary, consider administering the dose as two smaller injections at different sites.

  • Injection Speed: Rapid injection can increase pressure at the injection site.

    • Troubleshooting: Standardize the injection speed across all studies. A slower, controlled injection rate may improve tolerability.

  • Needle Gauge: The size of the needle can affect tissue trauma.

    • Troubleshooting: Use the smallest needle gauge that is practical for the viscosity of the formulation.

Visualizations

experimental_workflow cluster_assessment Step 1: Characterize ISR cluster_troubleshooting Step 2 & 3: Troubleshoot & Mitigate cluster_outcome Outcome A Observe Injection Site Reaction in Preclinical Model B Macroscopic Evaluation (Erythema, Edema Scoring) A->B C Microscopic Evaluation (Histopathology) A->C D Review Formulation (pH, Tonicity, Excipients) C->D F Formulation Optimization Study D->F E Review Injection Procedure (Volume, Speed, Needle) G Refine Injection Protocol E->G H Reduced Injection Site Reaction F->H G->H ccl2_pathway cluster_stimulus Injection Site cluster_cellular_response Cellular Response stimulus Subcutaneous Injection (this compound) keratinocytes Keratinocytes & Resident Immune Cells stimulus->keratinocytes Activation ccl2 CCL2 Release keratinocytes->ccl2 monocytes Monocyte/Macrophage Recruitment ccl2->monocytes Chemoattraction emapticap This compound emapticap->ccl2 Inhibition inflammation Local Inflammation (Erythema, Edema) monocytes->inflammation

References

How to improve the stability of Emapticap pegol for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Emapticap pegol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal long-term stability, this compound should be stored in a sealed container at -20°C, protected from moisture. For use in a solvent, it is recommended to store aliquots at -80°C for up to six months.[1][2] Short-term storage at room temperature is permissible for immediate experimental use.[1] Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can affect the stability of this compound?

As a pegylated oligonucleotide, the stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • pH: Extreme pH values can lead to the hydrolysis of the oligonucleotide backbone.[4][5][6][7]

  • Light Exposure: Exposure to UV or visible light may cause photodegradation.[3][8]

  • Nuclease Contamination: As an L-RNA aptamer (Spiegelmer), this compound is inherently more resistant to nuclease degradation than natural D-RNA. However, significant contamination can still pose a risk over extended periods.

  • Oxidation: The molecule may be susceptible to oxidative damage.[9][10]

Q3: How does pegylation contribute to the stability of this compound?

Pegylation, the covalent attachment of polyethylene glycol (PEG) to the molecule, enhances the stability of this compound in several ways:

  • It provides a protective hydrophilic shield, which can reduce enzymatic degradation and aggregation.

  • The PEG moiety increases the hydrodynamic size of the molecule, which can prolong its circulation half-life in vivo.

  • Pegylation can also increase thermal stability.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Activity in Functional Assays Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the product is stored at the recommended temperature and protected from light and moisture. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Perform a stability check using a recommended analytical method (see Experimental Protocols).
Precipitation or Aggregation in Solution - Suboptimal buffer conditions (pH, salt concentration). - High concentration of this compound. - Interaction with other components in the experimental setup.1. Optimize the buffer composition. Screen different pH values and salt concentrations. 2. Work with lower concentrations if possible. 3. If aggregation persists, consider adding excipients such as non-ionic surfactants, but validate their compatibility with your assay.
Inconsistent Experimental Results Variability in the integrity of this compound between experiments.1. Ensure consistent handling and storage of all batches. 2. Perform a quality control check on new batches of this compound before use. 3. Use a fresh aliquot for each experiment to avoid issues from repeated handling of a single stock.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Condition Temperature Duration Notes
Long-term (Sealed, Dry) -20°CExtendedProtect from moisture.[1][2]
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[1][2]
In Solvent -20°CUp to 1 monthSealed storage, away from moisture.[1][2]
Short-term (Continental US) Room TemperatureFor immediate useMay vary in other locations.[1]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

Objective: To evaluate the stability of this compound at different temperatures over time.

Methodology:

  • Prepare aliquots of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, and a stress temperature of 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve an aliquot from each temperature.

  • Analyze the integrity of this compound using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., size-exclusion or ion-pair reversed-phase).[3][12]

  • Quantify the percentage of intact this compound remaining at each time point and temperature.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[9][10][13][14]

Methodology:

  • Acid and Base Hydrolysis:

    • Treat this compound with 0.1N HCl and 0.1N NaOH separately.

    • Incubate at a controlled temperature (e.g., 60°C) for defined time intervals (e.g., 1, 3, 5 days).[9][10]

    • Neutralize the samples and analyze by HPLC.

  • Oxidative Degradation:

    • Treat this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature for a defined period.

    • Analyze the sample by HPLC.

  • Photostability:

    • Expose a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]

    • Keep a control sample protected from light.

    • Analyze both samples by HPLC at the end of the exposure period.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action This compound This compound CCL2 (MCP-1) CCL2 (MCP-1) This compound->CCL2 (MCP-1) Inhibits CCR2 Receptor CCR2 Receptor CCL2 (MCP-1)->CCR2 Receptor Binds to Inflammatory Cell Recruitment Inflammatory Cell Recruitment CCR2 Receptor->Inflammatory Cell Recruitment Activates Inflammation Inflammation Inflammatory Cell Recruitment->Inflammation Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_1 Stability Testing Workflow A Prepare this compound solution B Expose to Stress Conditions (Temp, pH, Light, Oxidation) A->B C Collect Samples at Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Quantify Degradation D->E F Identify Degradation Products (e.g., by Mass Spectrometry) D->F Troubleshooting_Logic cluster_2 Troubleshooting Aggregation Start Aggregation Observed? Check_Conc Is Concentration High? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc Yes Check_Buffer Check Buffer (pH, Salt) Check_Conc->Check_Buffer No End Aggregation Resolved Lower_Conc->End Optimize_Buffer Optimize Buffer Check_Buffer->Optimize_Buffer Yes Consider_Excipients Consider Excipients Check_Buffer->Consider_Excipients No Optimize_Buffer->End Consider_Excipients->End

References

Technical Support Center: Measurement of Albuminuria in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with measuring albuminuria in rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for collecting urine from rodents for albuminuria measurement?

A1: The most common methods include placing the rodent in a metabolic cage for a timed collection (e.g., 24 hours), collecting spot urine by gently handling the animal and stimulating urination, or using specialized apparatus like hydrophobic sand that separates urine from feces.[1][2][3] Metabolic cages are considered the gold standard for quantitative measurements as they allow for the collection of a complete 24-hour sample, but they can be stressful for the animals.[3] Spot urine collection is less invasive but may have higher variability.[1]

Q2: How should urine samples be stored to ensure the stability of albumin?

A2: For short-term storage (within 7 days), urine samples can be kept at 4°C. For longer-term storage, it is recommended to freeze the samples at -20°C or -80°C. It is crucial to aliquot the urine before freezing to avoid repeated freeze-thaw cycles, which can degrade proteins.

Q3: What is the purpose of normalizing urinary albumin to creatinine?

A3: Normalizing the urinary albumin concentration to the urinary creatinine concentration, expressed as the albumin-to-creatinine ratio (ACR), helps to correct for variations in urine volume and concentration.[4] This provides a more accurate assessment of albumin excretion, especially when using spot urine samples.[4] However, it's important to note that in mice, the correlation between 24-hour urine albumin and spot urine ACR can be strain-dependent.[4]

Q4: Which assay is more suitable for measuring rodent albuminuria: ELISA or Coomassie blue?

A4: The choice of assay depends on the specific research needs. ELISA (Enzyme-Linked Immunosorbent Assay) is highly sensitive and specific for albumin, making it ideal for detecting low levels of albuminuria (microalbuminuria).[5][6] The Coomassie blue dye-binding assay is a simpler, faster, and less expensive method that measures total protein.[7][8][9] However, it is less sensitive than ELISA and can be affected by other proteins and substances in the urine.[7][10]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting
Problem Possible Cause Solution
High Background - Insufficient washing- Antibody concentration too high- Non-specific binding- Ensure thorough washing between steps.- Optimize antibody concentrations by performing a titration.- Use a blocking buffer to reduce non-specific binding.
Low Signal - Inactive reagents- Insufficient incubation time or temperature- Incorrect wavelength reading- Check the expiration dates of all reagents.- Ensure incubation times and temperatures are as per the protocol.- Verify the plate reader settings.
High Variability between Wells - Pipetting errors- Inconsistent washing- Edge effects- Use calibrated pipettes and ensure consistent technique.- Ensure all wells are washed equally.- Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Coomassie Blue Assay Troubleshooting
Problem Possible Cause Solution
Inaccurate Readings - Interference from non-protein substances- Non-linearity of the standard curve- Consider sample purification if interfering substances are suspected.- Ensure the standard curve is in the linear range for your samples. Dilute samples if necessary.
Precipitate Formation - Reagent instability- Filter the Coomassie reagent before use if a precipitate is observed.[8]
Low Sensitivity - Assay limitation- For detecting very low concentrations of albumin, consider using a more sensitive method like ELISA.

Quantitative Data Summary

Table 1: Comparison of Common Assays for Rodent Albuminuria

FeatureELISA (Sandwich)Coomassie Blue Assay
Principle Antigen-antibody reactionProtein-dye binding
Specificity High (specific for albumin)Low (measures total protein)
Sensitivity High (ng/mL to pg/mL range)[6][11][12]Low (µg/mL range)[8]
Dynamic Range NarrowerWider
Cost HigherLower
Complexity More complex, multiple stepsSimpler, single step
Interfering Substances Less susceptibleSusceptible to detergents and other substances

Experimental Protocols

Protocol 1: 24-Hour Urine Collection using Metabolic Cages
  • Acclimatization: Acclimate the rodent to the metabolic cage for at least 3 consecutive days before the experiment to reduce stress.

  • Cage Setup: Ensure the metabolic cage is clean and properly assembled to separate urine and feces. Provide ad libitum access to food and water.

  • Initiation: Place the animal in the cage and record the start time.

  • Collection: Allow urine to collect in a chilled tube for 24 hours.

  • Termination: After 24 hours, remove the animal and record the end time.

  • Processing: Measure the total urine volume. Centrifuge the urine at approximately 1000 x g for 5 minutes to pellet any debris.

  • Storage: Aliquot the supernatant into clean tubes and store at -80°C for future analysis.

Protocol 2: Rat Urinary Albumin ELISA (Sandwich ELISA)
  • Coating: Coat a 96-well microplate with a capture antibody specific for rat albumin overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add diluted urine samples and a serial dilution of rat albumin standards to the wells and incubate for 2 hours at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for rat albumin and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate for 10-15 minutes at room temperature in the dark.[5]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the albumin concentration in the samples by interpolating from the standard curve.

Protocol 3: Coomassie Brilliant Blue Assay for Total Urinary Protein
  • Reagent Preparation: Prepare the Coomassie Brilliant Blue G-250 reagent as described by the manufacturer or in established protocols.[8]

  • Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.

  • Sample Preparation: Dilute urine samples as needed to fall within the linear range of the standard curve.

  • Reaction: Add a small volume of the standard or sample to the Coomassie reagent in a microplate well or cuvette.

  • Incubation: Incubate at room temperature for approximately 5-10 minutes.

  • Reading: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.[8]

  • Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_collection Urine Sample Collection cluster_processing Sample Processing cluster_analysis Albuminuria Analysis cluster_data Data Interpretation UrineCollection Rodent Urine Collection (Metabolic Cage or Spot) Centrifugation Centrifugation UrineCollection->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Storage Storage at -80°C Supernatant->Storage Assay Albumin Measurement (ELISA or Coomassie) Storage->Assay Creatinine Creatinine Measurement Storage->Creatinine Normalization Normalization to Creatinine (ACR) Assay->Normalization Creatinine->Normalization Analysis Statistical Analysis Normalization->Analysis GFB_signaling cluster_gbm Glomerular Basement Membrane (GBM) cluster_endothelium Endothelial Cell Nephrin Nephrin Podocin Podocin Nephrin->Podocin interacts Actin Actin Cytoskeleton Nephrin->Actin regulates GBM GBM Podocin->Nephrin recruits to lipid rafts Podocin->Actin anchors VEGFR VEGF Receptor EndoCell Endothelial Cell VEGFR->EndoCell activates EndoCell->GBM maintains TGF_beta_pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Proteins TGFBR->Smad phosphorylates Nucleus Nucleus Smad->Nucleus translocates to Fibrosis Fibrosis (ECM Deposition) Nucleus->Fibrosis promotes gene transcription for PodocyteInjury Podocyte Injury Nucleus->PodocyteInjury induces Albuminuria ↑ Albuminuria Fibrosis->Albuminuria PodocyteInjury->Albuminuria

References

How to control for blood pressure changes in Emapticap pegol studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and interpreting blood pressure changes during clinical studies of Emapticap pegol.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on blood pressure?

Based on clinical trial data, this compound is not expected to have a significant effect on blood pressure. In a Phase IIa randomized, double-blind, placebo-controlled study involving 75 type 2 diabetic patients with albuminuria, no relevant differences in systolic or diastolic blood pressure were observed between the this compound and placebo groups throughout the study.[1][2] The beneficial effects of this compound on reducing the urinary albumin/creatinine ratio (ACR) were found to be independent of hemodynamic changes.[3][4]

Q2: Why is blood pressure monitoring still important in this compound studies?

Continuous blood pressure monitoring is a standard and crucial component of clinical trials, especially in populations with diabetic nephropathy, for several reasons:

  • Patient Safety: The target patient population often has co-morbidities, including hypertension. Rigorous monitoring ensures the safety of participants.

  • Standard of Care: Patients with diabetic kidney disease are typically on a stable regimen of medications that can affect blood pressure, such as renin-angiotensin system (RAS) blockers.[3] Monitoring confirms the stability of their background treatment.

  • Mechanistic Understanding: Confirming that this compound's mechanism of action is independent of blood pressure changes strengthens the understanding of its anti-inflammatory and potential disease-modifying effects.[2][5]

Q3: How should I interpret a lack of blood pressure change in my this compound experiment?

A lack of significant change in blood pressure is the expected outcome and aligns with the existing clinical data.[1][2] This finding supports the hypothesis that this compound's therapeutic effects are not mediated by hemodynamic alterations but rather through the inhibition of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2).[1][5]

Troubleshooting Guide

Issue: Unexpected blood pressure fluctuations are observed in a subject.

  • Verify Measurement Accuracy: Ensure that blood pressure measurements are being taken consistently and according to the protocol (see Experimental Protocols section).

  • Review Concomitant Medications: Assess for any changes in the subject's use of antihypertensive medications or other drugs that could influence blood pressure.

  • Assess Patient Adherence: Confirm the subject is adhering to their prescribed standard of care medications.

  • Evaluate for Other Clinical Factors: Investigate any other potential clinical causes for the blood pressure changes that are unrelated to the study drug.

Data Presentation

Table 1: Summary of Blood Pressure Changes in the Phase IIa Study of this compound

ParameterThis compound GroupPlacebo Group
Mean Systolic BP Change at Day 85 -1.5 mmHg-3.6 mmHg
Mean Diastolic BP Change at Day 85 -0.4 mmHg+0.5 mmHg
Mean Systolic/Diastolic BP Change at Day 85 (Alternative Analysis) -1.8 / 0.2 mmHg-2.2 / 1.1 mmHg

Data sourced from a Phase IIa clinical trial in type 2 diabetic patients with albuminuria.[1]

Experimental Protocols

Protocol: Blood Pressure Monitoring in a Clinical Trial Setting

This protocol outlines the methodology for monitoring blood pressure in clinical studies of this compound, based on standard practices for trials in patients with diabetic nephropathy.

1. Objective: To accurately and consistently monitor systolic and diastolic blood pressure throughout the study to ensure patient safety and to evaluate the hemodynamic effects of this compound compared to a placebo.

2. Equipment:

  • Calibrated and validated automated oscillometric blood pressure device.

  • Appropriately sized cuffs for each subject.

3. Procedure:

  • Patient Preparation:

    • The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.

    • The patient should have an empty bladder and should not have consumed caffeine or smoked within 30 minutes of the measurement.

    • The patient's back should be supported, and their feet should be flat on the floor.

  • Measurement:

    • Use the same arm for all measurements throughout the study.

    • The arm should be supported at heart level.

    • Take three separate readings at 1-2 minute intervals.

    • Record all three readings. The average of the second and third readings should be used for analysis.

  • Frequency of Measurement:

    • At screening, baseline, and at regular intervals during the treatment and follow-up periods (e.g., weekly or every two weeks during treatment, and every four weeks during follow-up), as specified in the study protocol.[6]

4. Data Analysis:

  • The primary analysis should compare the change in mean systolic and diastolic blood pressure from baseline to the end of treatment between the this compound and placebo groups.

  • An analysis of covariance (ANCOVA) can be used, with baseline blood pressure as a covariate.

Mandatory Visualizations

cluster_0 This compound's Mechanism of Action CCL2 CCL2 (Chemokine) CCR2 CCR2 (Receptor on Monocytes) CCL2->CCR2 Activates Emapticap This compound Emapticap->CCL2 Binds and Inhibits Monocyte Monocyte CCR2->Monocyte on Inflammation Inflammation & Tissue Damage Monocyte->Inflammation contributes to

Caption: Mechanism of action of this compound.

cluster_1 Blood Pressure Monitoring Workflow Start Patient Enrollment Baseline Baseline BP Measurement Start->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Arm Randomization->GroupA GroupB Placebo Arm Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp 12-Week Follow-Up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Clinical trial workflow for blood pressure monitoring.

References

Technical Support Center: Managing Variability in Urinary Albumin/Creatinine Ratio (ACR) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability associated with urinary albumin/creatinine ratio (ACR) measurements.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of measuring the urinary Albumin/Creatinine Ratio (ACR)?

A1: The urinary Albumin/Creatinine Ratio (ACR) is a key investigative tool for assessing kidney damage.[1] Albumin is a protein that is typically present in the blood and should only be found in very small amounts in the urine of healthy individuals.[1] Creatinine, a waste product from muscle metabolism, is excreted in the urine at a relatively constant rate.[2] By calculating the ratio of albumin to creatinine, researchers can normalize for variations in urine concentration due to hydration levels, providing a more accurate assessment of albumin excretion than measuring albumin concentration alone.[3]

Q2: What are the main sources of variability in ACR measurements?

A2: Variability in ACR measurements can be categorized into three main sources:

  • Pre-analytical Variability: This is the largest source of variability and includes factors related to the patient and the sample collection and handling process. Patient-related factors include diet, exercise, hydration status, and underlying medical conditions.[4] Sample collection variables include the time of day of collection (e.g., first-morning void vs. random spot urine), contamination, and improper storage.[5][6][7]

  • Analytical Variability: This refers to the variation inherent in the laboratory measurement process itself. It can be influenced by the specific assay method used, instrument calibration, and quality control procedures. The intra- and inter-assay coefficients of variation for urinary albumin and creatinine assays are typically between 1.5% and 4.4%.[8][9]

  • Biological Variability: This refers to the natural, day-to-day fluctuations in albumin and creatinine excretion within an individual.[10] Studies have shown that the within-subject biological variability for ACR can be substantial, with coefficients of variation (CVw) around 30-50%.[11][12]

Q3: Why is a first-morning void urine sample preferred for ACR measurement?

A3: A first-morning void is the recommended sample for ACR measurement because it is more concentrated and less influenced by factors such as exercise and posture that can temporarily increase albumin excretion during the day.[5][13] This leads to lower intra-individual variability compared to random spot urine samples.[11] If a random urine sample shows an elevated ACR, it is recommended to confirm the finding with a first-morning void specimen.[13]

Q4: How should urine samples be stored if they cannot be analyzed immediately?

A4: If urine samples cannot be analyzed on the day of collection, they should be refrigerated at 2-8°C.[6] For short-term storage (up to 7 days), refrigeration is generally acceptable.[5] For longer-term storage, samples should be frozen at -70°C or lower to maintain the stability of albumin.[14] It is important to avoid repeated freeze-thaw cycles.[15]

Q5: How significant does a change in ACR need to be to be considered clinically relevant?

A5: Due to the high biological variability, a single ACR measurement may not be sufficient to determine a change in a patient's condition. A significant change is generally considered to be a 30% or more difference from baseline.[13] For research purposes, especially in clinical trials, averaging ACR values from two or more consecutive first-morning urine samples can improve statistical power and reduce the required sample size to detect a treatment effect.[15]

Troubleshooting Guides

This section addresses common issues encountered during ACR measurements and provides step-by-step guidance for resolution.

Issue 1: High variability in replicate ACR measurements from the same subject.
  • Possible Cause 1: Pre-analytical variability in sample collection.

    • Troubleshooting Steps:

      • Review the urine collection protocol with the subject to ensure strict adherence.

      • Confirm that first-morning void samples are being collected consistently.

      • Inquire about recent intense physical activity, fever, or infections, as these can transiently increase albuminuria.[2][3] Advise subjects to avoid intense exercise for 24 hours before collection.[4]

      • Ensure the subject is adequately hydrated but has not consumed excessive fluids, which could dilute the sample.[4]

  • Possible Cause 2: Inconsistent sample handling and storage.

    • Troubleshooting Steps:

      • Verify that samples are being processed and stored consistently according to the established protocol.

      • Check storage temperatures (refrigerator and freezer) to ensure they are within the recommended range.

      • Minimize the time between sample collection and analysis or freezing.

  • Possible Cause 3: Analytical assay performance.

    • Troubleshooting Steps:

      • Review the quality control data for the albumin and creatinine assays for any shifts or trends.

      • Re-run the samples with fresh quality control materials.

      • If the issue persists, consider re-calibrating the analyzer.

Issue 2: Unexpectedly low or high ACR results.
  • Possible Cause 1: Dietary factors influencing creatinine levels.

    • Troubleshooting Steps:

      • Inquire about the subject's recent diet. High meat intake can temporarily increase creatinine levels, potentially lowering the ACR.[4]

      • For longitudinal studies, advise subjects to maintain a consistent diet before each urine collection.

  • Possible Cause 2: Contamination of the urine sample.

    • Troubleshooting Steps:

      • Ensure subjects are using the "clean catch" method for urine collection to avoid contamination.[2]

      • Visually inspect the urine sample for any signs of contamination, such as blood, which can falsely elevate albumin readings. Menstruating individuals should not provide samples.[5]

  • Possible Cause 3: Medication effects.

    • Troubleshooting Steps:

      • Review the subject's current medications. Certain drugs can interfere with creatinine secretion or albumin excretion.

      • If a medication is suspected of causing interference, consult with a clinical pharmacologist or the drug manufacturer's information.

Data Presentation

Table 1: Within-Person Coefficient of Variation (CVw) for Urinary Albumin and ACR

AnalyteSample TypeCVw (%)Reference
Urinary Albumin Concentration (UAC)First-Morning Void33.2[11]
Urinary Albumin Concentration (UAC)Random Spot50.6[11]
Albumin/Creatinine Ratio (ACR)First-Morning Void32.5[11]
Albumin/Creatinine Ratio (ACR)Random Spot29.7[11]

Table 2: Day-to-Day Variability of ACR and Required Change for Significance

Albuminuria CategoryACR Range (mg/g)Required Change for 95% CertaintyReference
Normoalbuminuria< 30> ±467%
Microalbuminuria30 - 300±170%
Macroalbuminuria> 300±83%

Experimental Protocols

Protocol 1: Standardized Urine Collection - First-Morning Midstream "Clean Catch"
  • Preparation:

    • Provide the subject with a sterile urine collection container.

    • Instruct the subject to collect the first urine they pass upon waking in the morning.[5]

    • Advise the subject to avoid vigorous exercise for 24 hours prior to collection.[4]

    • Instruct the subject to wash their hands thoroughly with soap and water.[2]

  • Collection Procedure:

    • For male subjects: Retract the foreskin (if uncircumcised) and cleanse the head of the penis with a sterile wipe.

    • For female subjects: Separate the labia and cleanse the urethral opening with a sterile wipe, wiping from front to back.

    • Begin urinating into the toilet for a few seconds to flush the urethra.[2]

    • Without stopping the urine stream, position the collection container to catch the midstream portion of the urine.

    • Collect approximately 30-60 mL of urine.

    • Finish urinating into the toilet.

    • Securely fasten the lid on the container, being careful not to touch the inside of the container or lid.[2]

  • Post-Collection:

    • Label the container with the subject's ID, date, and time of collection.

    • Transport the sample to the laboratory for immediate processing or store it in a refrigerator at 2-8°C if analysis will be delayed.[5]

Protocol 2: Urine Sample Handling and Storage
  • Immediate Processing (within 2 hours of collection):

    • Gently mix the urine sample by inverting the container several times.

    • Centrifuge the urine at a low speed (e.g., 400 x g for 5 minutes) to pellet any cellular debris.

    • Carefully transfer the supernatant to a new, labeled tube for analysis.

  • Short-Term Storage (up to 7 days):

    • If analysis cannot be performed within 2 hours, store the urine sample in a refrigerator at 2-8°C.[5]

    • Before analysis, allow the sample to come to room temperature and gently mix.

  • Long-Term Storage (> 7 days):

    • For long-term storage, aliquot the urine supernatant into cryovials.

    • Freeze the aliquots at -70°C or colder.[14]

    • To analyze, thaw the sample at room temperature or in a refrigerator. Once thawed, mix the sample thoroughly before analysis. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Subject Preparation Subject Preparation Sample Collection Sample Collection Subject Preparation->Sample Collection First-Morning Void Sample Labeling Sample Labeling Sample Collection->Sample Labeling Transport to Lab Transport to Lab Sample Labeling->Transport to Lab Sample Receipt Sample Receipt Transport to Lab->Sample Receipt Quality Control Check Quality Control Check Sample Receipt->Quality Control Check Sample Processing Sample Processing Quality Control Check->Sample Processing Centrifugation ACR Measurement ACR Measurement Sample Processing->ACR Measurement Immunoassay Data Review & Validation Data Review & Validation ACR Measurement->Data Review & Validation Result Reporting Result Reporting Data Review & Validation->Result Reporting acr_variability_factors ACR ACR Measurement Variability PreAnalytical Pre-Analytical Factors ACR->PreAnalytical Analytical Analytical Factors ACR->Analytical Biological Biological Factors ACR->Biological CollectionTime Collection Time PreAnalytical->CollectionTime Exercise Exercise PreAnalytical->Exercise Diet Diet PreAnalytical->Diet Hydration Hydration PreAnalytical->Hydration Storage Sample Storage PreAnalytical->Storage AssayMethod Assay Method Analytical->AssayMethod Calibration Calibration Analytical->Calibration DayToDay Day-to-Day Fluctuation Biological->DayToDay CircadianRhythm Circadian Rhythm Biological->CircadianRhythm albumin_pathway cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_output Urinary Output GlomerularFiltration Glomerular Filtration of Albumin Reabsorption Reabsorption via Megalin-Cubilin Complex GlomerularFiltration->Reabsorption Majority of filtered albumin Albuminuria Albuminuria GlomerularFiltration->Albuminuria Impaired filtration barrier (e.g., podocyte injury) Degradation Lysosomal Degradation Reabsorption->Degradation Internalized albumin Reabsorption->Albuminuria Tubular dysfunction

References

Validation & Comparative

Validating the Disease-Modifying Effects of Emapticap Pegol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of Emapticap pegol with alternative therapies for diabetic kidney disease, supported by experimental data. The information is presented to facilitate critical evaluation and inform future research directions.

This compound is an investigational drug that has shown potential as a disease-modifying agent for diabetic nephropathy. Its mechanism of action, targeting the pro-inflammatory chemokine CCL2, represents a novel approach to mitigating the inflammatory processes that drive the progression of this disease. This guide summarizes the key clinical trial data for this compound and compares it with other relevant therapeutic alternatives.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials of this compound and its alternatives. The primary endpoint for comparison is the reduction in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage in diabetic nephropathy.

Table 1: this compound Phase IIa Trial Results

Treatment GroupNBaseline UACR (geometric mean, mg/g)Change in UACR at Week 12Change in UACR at Week 20 (8 weeks post-treatment)Change in HbA1c at Week 12Change in HbA1c at Week 16 (4 weeks post-treatment)
This compound (0.5 mg/kg twice weekly)50355-29% (p<0.05 vs. baseline)-39% (p=0.01 vs. placebo)-0.31%-0.35% (p=0.026 vs. placebo)
Placebo25468-15% (p=0.221 vs. This compound)-+0.05%+0.12%

Data from a post-hoc analysis of the intent-to-treat population, excluding patients with major protocol violations, dual RAS blockade, or hematuria.[1]

Table 2: Comparison of this compound with Alternative Therapies

Drug ClassDrugTrialNTreatment DurationBaseline UACRUACR Reduction vs. Placebo
CCL2 Inhibitor This compound Phase IIa 75 12 weeks ~355-468 mg/g 32% (at week 12)
CCR2 InhibitorCCX140-BPhase II33252 weeks100-3000 mg/g16% (5 mg dose)
JAK1/JAK2 InhibitorBaricitinibPhase II12924 weeks820 mg/g (median)41% (4 mg dose)[2][3]
Non-specific Anti-inflammatoryPentoxifyllinePREDIAN1692 years1.39 g/day (mean)Significant reduction in albuminuria vs. control[4][5][6][7]
SGLT2 InhibitorDapagliflozinDAPA-CKD4304Median 2.4 years949 mg/g (median)35.1% (in patients with T2D)[2][8][9][10][11]
SGLT2 InhibitorCanagliflozinCANVAS/CREDENCE10,142 / 4,4012.62 years (CREDENCE)>300 mg/g~31% reduction (CREDENCE)[3][12][13][14][15]
GLP-1 Receptor AgonistSemaglutideSTEP 2120568 weeks~13 mg/g (geometric mean)32.9% (2.4 mg dose)[16][17][18][19]
GLP-1 Receptor AgonistLiraglutideLEADER93403.8 years38.2% with elevated albuminuria23% reduction at 2 years[20][21][22][23][24]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a thorough evaluation of the evidence.

This compound (Phase IIa Study)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IIa exploratory trial conducted in five European countries.[1][25]

  • Participants: 75 patients with type 2 diabetes and albuminuria.[1]

  • Inclusion Criteria: Type 2 diabetes, urinary albumin-to-creatinine ratio (UACR) >100 mg/g, on stable renin-angiotensin system (RAS) blockade.[25]

  • Intervention: Subcutaneous injection of this compound (0.5 mg/kg) or placebo twice weekly for 12 weeks.[1][25]

  • Primary Outcome: Change in UACR from baseline to week 12.[25]

  • Secondary Outcomes: Safety, tolerability, and change in HbA1c.[25]

  • Statistical Analysis: The primary efficacy analysis was performed on a modified intent-to-treat population. Changes in UACR were analyzed using an analysis of covariance (ANCOVA) with baseline UACR as a covariate.[26]

CCX140-B (Phase II Study)
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 78 research centers.[27]

  • Participants: 332 patients with type 2 diabetes and nephropathy.[27]

  • Inclusion Criteria: Type 2 diabetes, UACR between 100 and 3000 mg/g, eGFR ≥25 mL/min/1.73 m², and on stable ACE inhibitor or ARB therapy.[27]

  • Intervention: Oral administration of CCX140-B (5 mg or 10 mg) or placebo once daily for 52 weeks.[27]

  • Primary Outcome: Change from baseline in UACR.[27]

Baricitinib (Phase II Study)
  • Study Design: A Phase 2, randomized, double-blind, dose-ranging study.[28]

  • Participants: 129 patients with type 2 diabetes and diabetic kidney disease.[28]

  • Inclusion Criteria: Adults with type 2 diabetes at high risk for progressive diabetic kidney disease.[28]

  • Intervention: Oral administration of baricitinib (0.75 mg daily, 0.75 mg twice daily, 1.5 mg daily, or 4 mg daily) or placebo for 24 weeks.[28]

  • Primary Outcome: Change in first-morning UACR from baseline to week 24.[28]

Pentoxifylline (PREDIAN Study)
  • Study Design: An investigator-initiated, single-center, prospective, randomized, open-label, controlled clinical trial.[4][6]

  • Participants: 169 patients with type 2 diabetes and stage 3 or 4 chronic kidney disease.[4][6]

  • Inclusion Criteria: Type 2 diabetes, CKD stages 3-4, and residual albuminuria despite maximal RAS blockade.[5]

  • Intervention: Pentoxifylline (1200 mg/day) in addition to standard RAS blockade, compared to a control group on RAS blockade alone, for 2 years.[4][6]

  • Primary Outcome: Difference in the estimated glomerular filtration rate (eGFR) between the groups at the end of the study.[4]

Dapagliflozin (DAPA-CKD Trial)
  • Study Design: A large international, multicenter, randomized, double-blind, placebo-controlled trial.[9]

  • Participants: 4,304 patients with chronic kidney disease, with or without type 2 diabetes.[8]

  • Inclusion Criteria: eGFR of 25 to 75 mL/min/1.73m2 and a UACR between 200 and 5,000 mg/g.[11]

  • Intervention: Dapagliflozin 10 mg or placebo once daily.[8]

  • Primary Outcome: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes. Change in UACR was a pre-specified secondary outcome.[9]

Semaglutide (STEP 2 Trial)
  • Study Design: A 68-week, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group, phase 3a trial.

  • Participants: 1,210 adults with type 2 diabetes and a BMI of 27 kg/m ² or greater.

  • Intervention: Once-weekly subcutaneous semaglutide 2.4 mg or 1.0 mg, or placebo, plus lifestyle intervention.[16]

  • Primary Outcome: Percentage change in body weight and achievement of at least 5% weight reduction at week 68. Change in UACR was an exploratory endpoint.[16]

Visualizing the Mechanism and Workflow

To further elucidate the scientific rationale and experimental design, the following diagrams are provided.

Signaling Pathway of CCL2 in Diabetic Nephropathy

CCL2_Signaling_Pathway cluster_blood Blood Vessel cluster_kidney Kidney Tissue Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage Differentiation CCL2 CCL2 (Chemokine) CCR2 CCR2 (Receptor) CCL2->CCR2 Binds to CCR2->Monocyte Recruits Inflammation Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Renal_Injury Renal Injury Fibrosis->Renal_Injury Macrophage->Inflammation Emapticap This compound Emapticap->CCL2 Inhibits

Caption: CCL2 signaling pathway in diabetic nephropathy and the inhibitory action of this compound.

Experimental Workflow of the this compound Phase IIa Trial

Emapticap_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Phase (12 Weeks) cluster_endpoints Endpoint Analysis Patient_Screening Patient Screening (T2D, UACR >100 mg/g) Randomization Randomization (2:1) This compound : Placebo Patient_Screening->Randomization Emapticap_Arm This compound (0.5 mg/kg, 2x/week, SC) Randomization->Emapticap_Arm Placebo_Arm Placebo (2x/week, SC) Randomization->Placebo_Arm Follow_up Treatment-free Follow-up Emapticap_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint: Change in UACR at Week 12 Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Safety, HbA1c Follow_up->Secondary_Endpoints

Caption: Workflow of the Phase IIa clinical trial for this compound.

Logical Relationship of this compound's Action

Emapticap_Logic Emapticap This compound CCL2 CCL2 Emapticap->CCL2 Inhibits Binding CCR2 CCR2 Monocyte_Recruitment Monocyte Recruitment CCR2->Monocyte_Recruitment Prevents Renal_Inflammation Renal Inflammation Monocyte_Recruitment->Renal_Inflammation Reduces Albuminuria Reduced Albuminuria Renal_Inflammation->Albuminuria Leads to

Caption: Logical flow of this compound's mechanism to reduce albuminuria.

References

Emapticap Pegol: A Comparative Analysis of its Effects on Urinary Albumin-to-Creatinine Ratio and HbA1c in the Context of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Emapticap pegol's effects on the urinary albumin-to-creatinine ratio (ACR) and hemoglobin A1c (HbA1c). This analysis is based on available clinical trial data and is presented in comparison with established standard-of-care treatments for diabetic nephropathy.

It is crucial to clarify a key terminological distinction at the outset. The "ACR" data associated with this compound pertains to the urinary albumin-to-creatinine ratio , a critical marker of kidney damage in diabetic nephropathy. This is distinct from the American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50), which are used to measure treatment efficacy in rheumatoid arthritis clinical trials.[1][2][3] Currently, there is no publicly available clinical trial data evaluating the effects of this compound in patients with rheumatoid arthritis or its impact on the ACR response criteria.

This guide will therefore focus on the demonstrated effects of this compound in the setting of type 2 diabetes and albuminuria, providing a comparative landscape against other therapeutic alternatives.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and comparator drug classes on urinary ACR and HbA1c levels, based on findings from clinical studies.

Table 1: Comparative Effects on Urinary Albumin-to-Creatinine Ratio (ACR)

Drug/Drug ClassMechanism of ActionApproximate Mean Reduction in Urinary ACRCitation(s)
This compound C-C motif chemokine ligand 2 (CCL2) inhibitor29% reduction from baseline at 12 weeks[4][5][6][7][8]
ACE Inhibitors (e.g., Lisinopril) Renin-Angiotensin System (RAS) inhibitorReduction from 410 mg/24h to 270 mg/24h in proteinuria[9]
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) Renin-Angiotensin System (RAS) inhibitor34% reduction in albumin excretion rate[10]
SGLT2 Inhibitors (e.g., Dapagliflozin) Sodium-glucose cotransporter-2 inhibitor29.3% reduction in UACR[11]
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) Incretin mimetic16-50% reduction in albuminuria[2][12][13][14]

Table 2: Comparative Effects on Hemoglobin A1c (HbA1c)

Drug/Drug ClassMechanism of ActionApproximate Mean Reduction in HbA1cCitation(s)
This compound C-C motif chemokine ligand 2 (CCL2) inhibitor-0.31% at 12 weeks (-0.35% vs. +0.12% for placebo at 4 weeks post-treatment)[4][5][7][8]
DPP-4 Inhibitors (e.g., Linagliptin) Dipeptidyl peptidase-4 inhibitor~0.53% reduction in patients with renal impairment[5]
Metformin BiguanideDecreases hepatic glucose production; variable HbA1c reduction[15][16]
SGLT2 Inhibitors Sodium-glucose cotransporter-2 inhibitorVariable, often used in combination[8]
GLP-1 Receptor Agonists Incretin mimeticVariable, dependent on agent and baseline HbA1c[2][12][13][14]

Experimental Protocols

This compound Phase IIa Study (NCT01547897)

This section details the methodology of the key clinical trial investigating this compound's effects on urinary ACR and HbA1c.[4][6][17][18][19]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IIa exploratory study.[4][6][17][18][19]

  • Patient Population: 75 adult patients with type 2 diabetes and albuminuria.[4][6][17][18][19] Key inclusion criteria included an ACR >100 mg/g and an eGFR >25 mL/min/1.73 m².[11]

  • Treatment and Dosage: Patients were randomized in a 2:1 ratio to receive either this compound at a dose of 0.5 mg/kg or a matching placebo.[4][7][8] The treatment was administered via subcutaneous injection twice weekly for a duration of 12 weeks.[4][7][8] This was followed by a 12-week treatment-free observation period.[4][7][8]

  • Endpoints: The primary endpoint was the change in urinary ACR from baseline to week 12. Secondary endpoints included changes in HbA1c, safety, and tolerability.[6]

  • Methodology for Endpoint Measurement:

    • Urinary ACR: Urine samples were collected to determine the albumin-to-creatinine ratio.

    • HbA1c: Blood samples were collected to measure glycated hemoglobin levels.

  • Statistical Analysis: The primary analysis was an analysis of covariance (ANCOVA) to compare the change in urinary ACR between the this compound and placebo groups, with baseline ACR as a covariate.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of the CCL2 Signaling Pathway

This compound is a Spiegelmer®, an L-enantiomeric RNA oligonucleotide, that binds with high affinity and specificity to C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4][11][20][21] By neutralizing CCL2, this compound inhibits the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of diabetic nephropathy.[21][22][23][24] This anti-inflammatory action is believed to be the primary driver of its observed effects on reducing albuminuria.[21][22][23][24]

cluster_0 This compound's Mechanism of Action Emapticap This compound CCL2 CCL2 (MCP-1) Emapticap->CCL2 Binds & Inhibits CCR2 CCR2 Receptor (on Monocytes) CCL2->CCR2 Activates Monocyte Monocyte Recruitment & Macrophage Differentiation CCR2->Monocyte Inflammation Renal Inflammation Monocyte->Inflammation KidneyDamage Glomerular & Tubulointerstitial Damage Inflammation->KidneyDamage Albuminuria Albuminuria KidneyDamage->Albuminuria

This compound's inhibitory effect on the CCL2 pathway.
Inflammatory Signaling Pathways in Diabetic Nephropathy

Diabetic nephropathy is characterized by a complex interplay of inflammatory signaling pathways. Hyperglycemia and metabolic dysregulation lead to the activation of several pro-inflammatory cascades within the kidney. The diagram below illustrates some of the key pathways involved, including the CCL2/CCR2 axis targeted by this compound.

cluster_1 Key Inflammatory Pathways in Diabetic Nephropathy Hyperglycemia Hyperglycemia AGEs Advanced Glycation End-products (AGEs) Hyperglycemia->AGEs ROS Reactive Oxygen Species (ROS) Hyperglycemia->ROS PKC Protein Kinase C (PKC) Activation Hyperglycemia->PKC NFkB NF-κB Pathway AGEs->NFkB ROS->NFkB PKC->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Inflammatory_Cytokines CCL2_path CCL2/CCR2 Axis Cellular_Damage Podocyte & Tubular Cell Damage CCL2_path->Cellular_Damage TGFb TGF-β Pathway Fibrosis Renal Fibrosis TGFb->Fibrosis Inflammatory_Cytokines->CCL2_path Inflammatory_Cytokines->TGFb Cellular_Damage->Fibrosis

Interconnected inflammatory signaling in diabetic kidney disease.
Experimental Workflow of a Comparative Clinical Trial

The following diagram outlines a typical workflow for a clinical trial comparing a novel therapeutic agent like this compound against a placebo or standard of care in patients with diabetic nephropathy.

cluster_2 Comparative Clinical Trial Workflow Patient_Screening Patient Screening (T2D & Albuminuria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (Placebo or Standard of Care) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 12 Weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Data_Collection Data Collection (Urinary ACR, HbA1c, Safety) Treatment_Period->Data_Collection Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Workflow for a diabetic nephropathy clinical trial.

References

A Comparative Analysis of Emapticap Pegol and Standard of Care for Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Emapticap pegol against the current standard of care for the treatment of diabetic nephropathy. The information is compiled from publicly available clinical trial data and scientific publications to assist in research and development efforts.

Introduction

Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The current standard of care focuses on controlling blood glucose and blood pressure, primarily through renin-angiotensin-aldosterone system (RAAS) inhibitors, and more recently, with the introduction of SGLT2 inhibitors, GLP-1 receptor agonists, and non-steroidal mineralocorticoid receptor antagonists (nsMRAs). This compound, a novel investigational drug, offers a different mechanistic approach by targeting inflammation, a key driver of diabetic nephropathy.

Mechanism of Action

This compound: This investigational drug is a Spiegelmer®, an L-oligoribonucleotide that acts as a specific antagonist to the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] By inhibiting CCL2, this compound is designed to reduce the infiltration of pro-inflammatory monocytes and macrophages into the kidney, thereby mitigating the inflammatory processes that contribute to renal damage in diabetic nephropathy.[1] This mechanism is distinct from the hemodynamic and metabolic pathways targeted by current standard-of-care agents.[1]

Standard of Care:

  • Renin-Angiotensin-Aldosterone System (RAAS) inhibitors (ACE inhibitors and ARBs): These agents have long been the cornerstone of diabetic nephropathy management. They primarily exert their renoprotective effects by reducing intraglomerular pressure and having anti-inflammatory and anti-fibrotic effects.

  • Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: This class of drugs lowers blood glucose by increasing urinary glucose excretion. Their benefits in diabetic nephropathy extend beyond glycemic control, including reducing intraglomerular pressure, decreasing inflammation, and improving renal hemodynamics.

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These agents improve glycemic control by stimulating insulin secretion and suppressing glucagon release. They have also been shown to have direct beneficial effects on the kidney, including reducing albuminuria and inflammation.

  • Non-steroidal Mineralocorticoid Receptor Antagonists (nsMRAs) (e.g., Finerenone): These drugs block the mineralocorticoid receptor, which is implicated in inflammation and fibrosis in the kidney.

Quantitative Data Comparison

The following tables summarize the publicly available data from clinical trials of this compound and key standard-of-care treatments for diabetic nephropathy. The primary endpoint for comparison is the reduction in the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.

Treatment Clinical Trial Dosage Treatment Duration Baseline UACR (Median/Mean) Change in UACR vs. Placebo (Placebo-Corrected) Change in HbA1c vs. Placebo Effect on eGFR vs. Placebo
This compound Phase IIa (NCT01547897)0.5 mg/kg twice weekly12 weeks>100 mg/g (inclusion criteria)-32% at 12 weeks, -39% at 20 weeks (8 weeks post-treatment)[3][4]-0.38% at 16 weeks (4 weeks post-treatment)[4]No significant change[4]
Canagliflozin (SGLT2i) CREDENCE100 mg dailyMedian 2.62 years927 mg/g (median)[5]-31% at 26 weeks[3][6]Not reported in direct comparisonSlower rate of eGFR decline[6]
Dapagliflozin (SGLT2i) DAPA-CKD10 mg dailyMedian 2.4 years949 mg/g (median)[7][8]-29.3% over the study period[7][9]Not reported in direct comparisonSlower rate of eGFR decline[7]
Liraglutide (GLP-1 RA) LEADERUp to 1.8 mg daily3.8 yearsNot specified for overall population-24% (pooled with semaglutide) at 2 years[1]Not reported in direct comparisonSlower rate of eGFR decline[1]
Semaglutide (GLP-1 RA) SUSTAIN-60.5 mg or 1.0 mg weekly2.1 yearsNot specified for overall population-20% (0.5mg) to -33% (1.0mg) at 2 years[1]Not reported in direct comparisonSlower rate of eGFR decline (1.0mg dose)[1]
Dulaglutide (GLP-1 RA) AWARD-71.5 mg weekly52 weeksNot specified for overall populationNot significantly different from insulin glargine[10]Similar to insulin glargine[10]Slower rate of eGFR decline vs. insulin glargine[10][11]
Finerenone (nsMRA) FIDELIO-DKD10 mg or 20 mg dailyMedian 2.6 years852 mg/g (median)-31% at 4 monthsNot reported in direct comparisonSlower rate of eGFR decline[12]

Experimental Protocols

This compound Phase IIa Study (NCT01547897) - Study Design
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes and albuminuria.[4]

  • Design: A randomized, double-blind, placebo-controlled, multicenter study.[4]

  • Participants: 75 patients with type 2 diabetes mellitus and albuminuria (UACR > 100 mg/g) who were on a stable dose of a RAAS inhibitor (ACE inhibitor or ARB).[4]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (0.5 mg/kg) or placebo, administered subcutaneously twice a week for 12 weeks.[4]

  • Follow-up: A 12-week treatment-free observation period followed the treatment phase.[4]

  • Key Efficacy Endpoints:

    • Change from baseline in UACR.[4]

    • Change from baseline in HbA1c.[4]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms.[4]

General Methodology for Key Biomarker Measurements

While the specific, detailed laboratory protocols for the this compound Phase IIa trial are not publicly available, the following outlines the standard methodologies used in clinical trials for the key endpoints.

  • Urinary Albumin-to-Creatinine Ratio (UACR) Measurement:

    • Sample Collection: A spot urine sample, often the first morning void, is typically collected.[5][13]

    • Analysis: Urinary albumin concentration is commonly measured using an immunoturbidimetric or immunonephelometric assay. Urinary creatinine concentration is measured using a colorimetric (e.g., Jaffe) or enzymatic method to normalize for urine concentration. The UACR is then calculated by dividing the albumin concentration by the creatinine concentration.[14][15]

  • Glycated Hemoglobin (HbA1c) Measurement:

    • Sample Collection: A whole blood sample is collected in an EDTA-containing tube.

    • Analysis: HbA1c levels are measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays.[16][17][18] Results are reported as a percentage of total hemoglobin and/or in mmol/mol.[16] For multicenter trials, centralized laboratory testing is often preferred to minimize inter-laboratory variability.[17]

Signaling Pathways and Experimental Workflow

G cluster_0 Diabetic Milieu cluster_1 Renal Cells High Glucose High Glucose Mesangial Cells Mesangial Cells High Glucose->Mesangial Cells Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs)->Mesangial Cells CCL2 (MCP-1) Production CCL2 (MCP-1) Production Mesangial Cells->CCL2 (MCP-1) Production Podocytes Podocytes Podocytes->CCL2 (MCP-1) Production Tubular Epithelial Cells Tubular Epithelial Cells Tubular Epithelial Cells->CCL2 (MCP-1) Production Monocyte/Macrophage Infiltration Monocyte/Macrophage Infiltration CCL2 (MCP-1) Production->Monocyte/Macrophage Infiltration Recruitment This compound This compound This compound->CCL2 (MCP-1) Production Inhibition Inflammation & Fibrosis Inflammation & Fibrosis Monocyte/Macrophage Infiltration->Inflammation & Fibrosis Renal Injury Renal Injury Inflammation & Fibrosis->Renal Injury

Caption: CCL2 Signaling Pathway in Diabetic Nephropathy and the Mechanism of Action of this compound.

G cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Screening Screening of Patients (Type 2 Diabetes, Albuminuria >100 mg/g, on stable RAASi) Randomization Randomization (2:1) Screening->Randomization Emapticap Arm This compound (0.5 mg/kg SC 2x/week for 12 weeks) Randomization->Emapticap Arm Placebo Arm Placebo (SC 2x/week for 12 weeks) Randomization->Placebo Arm Follow-up 12-week Treatment-Free Observation Period Emapticap Arm->Follow-up Placebo Arm->Follow-up Data Collection UACR & HbA1c Measurement (Baseline, during treatment, and follow-up) Follow-up->Data Collection Analysis Efficacy & Safety Analysis Data Collection->Analysis

Caption: Experimental Workflow of the this compound Phase IIa Clinical Trial.

Conclusion

This compound presents a novel, targeted approach to the treatment of diabetic nephropathy by directly addressing the inflammatory component of the disease. The Phase IIa clinical trial data suggests that it can reduce albuminuria and improve glycemic control in patients already receiving standard of care, with a sustained effect even after treatment cessation. This suggests a potential disease-modifying effect that is not observed with current therapies that primarily address hemodynamic and metabolic abnormalities.

The current standard of care has significantly advanced with the introduction of SGLT2 inhibitors, GLP-1 receptor agonists, and nsMRAs, all of which have demonstrated robust efficacy in reducing albuminuria and slowing the progression of diabetic nephropathy. A head-to-head comparison of this compound with these newer agents in a larger, longer-term clinical trial would be necessary to fully elucidate its position in the evolving treatment landscape of diabetic nephropathy. The distinct mechanism of action of this compound may also hold promise for combination therapy with existing standards of care to achieve even greater renoprotection.

References

Long-Term Safety Profile of Emapticap Pegol: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety profile of Emapticap pegol versus a placebo, based on available clinical trial data. The information is intended to support researchers, scientists, and drug development professionals in their assessment of this investigational compound.

Overview of this compound

This compound (NOX-E36) is an anti-inflammatory agent that functions by inhibiting the chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] By blocking CCL2, this compound aims to interfere with the inflammatory processes that contribute to the pathogenesis of various diseases. The primary clinical investigation into its long-term safety has been a Phase IIa, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes and albuminuria (NCT01547897).[1][2]

Comparative Safety Data

The following tables summarize the quantitative safety data from the aforementioned Phase IIa clinical trial. The study involved 50 patients receiving this compound and 25 patients receiving a placebo.[1] The treatment duration was 12 weeks, with a subsequent 12-week follow-up period.[1]

Table 1: Summary of Adverse Events (AEs)
Adverse Event CategoryThis compound (N=50)Placebo (N=25)
Any Adverse Event 38 (76%)18 (72%)
Drug-Related Adverse Events 12 (24%)2 (8%)
Serious Adverse Events (SAEs) 4 (8%)3 (12%)
Drug-Related Serious Adverse Events 0 (0%)0 (0%)
Discontinuation due to AEs 3 (6%)1 (4%)
Discontinuation due to Drug-Related AEs 2 (4%)0 (0%)

Data sourced from the "C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria" publication.

Table 2: Most Frequent Adverse Events (Occurring in >5% of Patients in Either Group)
Adverse EventThis compound (N=50) n (%)Placebo (N=25) n (%)
Nasopharyngitis8 (16%)4 (16%)
Diarrhoea5 (10%)1 (4%)
Headache4 (8%)2 (8%)
Urinary tract infection3 (6%)2 (8%)
Back pain3 (6%)1 (4%)
Hypertension3 (6%)1 (4%)
Injection site reaction9 (18%)1 (4%)

Data sourced from the "C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria" publication.

Experimental Protocols for Safety Assessment

The long-term safety and tolerability of this compound were secondary objectives in the Phase IIa clinical trial (NCT01547897). The protocol for assessing safety involved the following methodologies:

1. Monitoring and Collection of Adverse Events:

  • Adverse events (AEs) were monitored and recorded throughout the 12-week treatment period and the 12-week follow-up period.

  • Investigators assessed the severity of AEs and their potential relationship to the study drug.

  • Serious Adverse Events (SAEs) were reported in an expedited manner.

2. Clinical Laboratory Evaluations:

  • Standard hematology and clinical chemistry panels were analyzed at baseline and at regular intervals during the study. Specific parameters and the exact schedule of assessments were not detailed in the primary publication.

3. Vital Signs and Physical Examinations:

  • Vital signs, including blood pressure and heart rate, were monitored at each study visit.

  • Comprehensive physical examinations were conducted at screening and at the end of the study.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Emapticap_Pegol_MOA cluster_inflammation Inflammatory Site cluster_drug_action Drug Intervention Inflammatory Cells Inflammatory Cells CCR2 CCR2 Inflammatory Cells->CCR2 expresses CCL2 CCL2 CCL2->CCR2 binds & activates CCR2->Inflammatory Cells recruits to site This compound This compound This compound->CCL2 inhibits

Caption: Mechanism of action of this compound in inhibiting CCL2-mediated inflammation.

Clinical Trial Safety Assessment Workflow

Safety_Assessment_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Phase (12 Weeks) cluster_analysis Data Analysis Informed Consent Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm AE Monitoring AE Monitoring This compound Arm->AE Monitoring Lab Tests Lab Tests This compound Arm->Lab Tests Vital Signs Vital Signs This compound Arm->Vital Signs Placebo Arm->AE Monitoring Placebo Arm->Lab Tests Placebo Arm->Vital Signs Post-Treatment Monitoring Post-Treatment Monitoring AE Monitoring->Post-Treatment Monitoring Lab Tests->Post-Treatment Monitoring Vital Signs->Post-Treatment Monitoring Safety Data Analysis Safety Data Analysis Post-Treatment Monitoring->Safety Data Analysis

Caption: Workflow for safety assessment in the Phase IIa trial of this compound.

Conclusion

Based on the available data from the Phase IIa clinical trial, this compound was generally safe and well-tolerated in patients with type 2 diabetes and albuminuria over a 24-week period (12 weeks of treatment and 12 weeks of follow-up). The overall incidence of adverse events was comparable between the this compound and placebo groups. The most notable drug-related adverse event was a higher incidence of mild injection site reactions in the this compound arm. There were no drug-related serious adverse events reported. These findings suggest a favorable short- to medium-term safety profile for this compound in the studied population. Further larger and longer-term studies are warranted to continue to evaluate the long-term safety of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Emapticap Pegol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like emapticap pegol are paramount to maintaining a safe and compliant laboratory environment. This guide provides a clear, step-by-step process for the disposal of this compound, ensuring operational safety and logistical efficiency.

Core Disposal Protocol

According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential. The following procedure outlines the recommended steps for the disposal of this compound and associated materials.

Step 1: Decontamination

  • For any spills or residues, decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

Step 2: Waste Collection

  • Absorb any liquid solutions of this compound using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Carefully collect all contaminated materials, including absorbent materials, and place them in a designated waste container.

Step 3: Disposal

  • Dispose of the contaminated materials in accordance with local, state, and federal regulations for non-hazardous laboratory waste. While the provided documentation does not specify a particular disposal method, it is best practice to consult your institution's environmental health and safety (EHS) department for specific guidance.

Handling and Storage Recommendations

Proper handling and storage are critical to ensure the integrity of the compound and the safety of laboratory personnel.

ParameterGuidelineSource
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1]
Personal Protective Equipment (PPE) Use full personal protective equipment.[1]
Accidental Release Measures In case of a spill, use full personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas. Prevent further leakage or spillage and keep the product away from drains or water courses.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated decontaminate Decontaminate Surfaces & Equipment with Alcohol start->decontaminate absorb Absorb Liquid Waste with Inert Material start->absorb collect Collect Contaminated Materials decontaminate->collect absorb->collect container Place in Designated Non-Hazardous Waste Container collect->container consult Consult Institutional EHS for Final Disposal container->consult dispose Dispose According to Local Regulations consult->dispose end End dispose->end

Caption: Logical workflow for the disposal of this compound.

It is important to note that while this compound is intended for research use only and not for human or veterinary use, proper disposal procedures are still necessary to ensure a safe laboratory environment.[1] This guidance is based on the currently available information. Always refer to the most recent Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's safety officer for the most up-to-date and specific disposal instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.